molecular formula C8H11ClN4 B8743002 5-Chloro-4-(piperazin-1-yl)pyrimidine

5-Chloro-4-(piperazin-1-yl)pyrimidine

Numéro de catalogue: B8743002
Poids moléculaire: 198.65 g/mol
Clé InChI: LUIOOJLWCBAEPI-UHFFFAOYSA-N
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Description

5-Chloro-4-(piperazin-1-yl)pyrimidine, available as its dihydrochloride salt (CAS 1797573-17-1), is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrimidine core strategically substituted with a chloro group and a piperazine ring, making it a versatile scaffold for the synthesis of novel bioactive molecules. Its primary research value lies in the development of new histone deacetylase (HDAC) inhibitors, a validated class of epigenetic anticancer agents . When used as a cap group in the design of HDAC inhibitors, this fragment contributes to hydrophobic interactions at the enzyme's active site. Research has demonstrated that molecules built from this core can exhibit potent and selective activity, particularly against HDAC isoforms 1, 2, and 3, and show promising antiproliferative effects against both hematological and solid cancer cell lines . The piperazine moiety provides a synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize pharmacokinetic properties. The product is intended for research and development purposes only. It is not approved for human or veterinary use.

Propriétés

Formule moléculaire

C8H11ClN4

Poids moléculaire

198.65 g/mol

Nom IUPAC

5-chloro-4-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H11ClN4/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13/h5-6,10H,1-4H2

Clé InChI

LUIOOJLWCBAEPI-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1)C2=NC=NC=C2Cl

Origine du produit

United States
Foundational & Exploratory

Physicochemical Profiling and pKa Determination of 5-Chloro-4-(piperazin-1-yl)pyrimidine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is a privileged structural motif in contemporary medicinal chemistry. It is frequently deployed as a hinge-binding pharmacophore in kinase inhibitors, a surface-recognition element in histone deacetylase (HDAC) inhibitors[1], and a highly effective linker in PROTAC (Proteolysis Targeting Chimera) design.

The physicochemical behavior of this scaffold—specifically its acid-base dissociation constant (pKa) and lipophilicity—dictates its pharmacokinetic fate, including membrane permeability, aqueous solubility, and target residence time. Understanding these parameters is not merely an analytical exercise; it is a prerequisite for rational drug design and formulation stability[2]. This whitepaper provides an in-depth analysis of the electronic causality governing the pKa of this scaffold and outlines a self-validating experimental framework for its characterization.

Structural and Electronic Analysis

The molecular architecture of 5-chloro-4-(piperazin-1-yl)pyrimidine represents a delicate balance of electronic push-pull dynamics and steric constraints.

  • The Pyrimidine Core: An electron-deficient heteroaromatic ring that acts as a powerful electron sink.

  • The 5-Chloro Substituent: Introduces a strong inductive (-I) electron-withdrawing effect. Furthermore, the bulky chlorine atom induces a steric clash, forcing the piperazine ring out of coplanarity. This structural twist is frequently exploited in the design of targeted therapeutics to perfectly occupy hydrophobic binding pockets[1].

  • The Piperazine Ring: Provides the primary basic center (N4) required for favorable solubility and electrostatic interactions with target proteins.

Table 1: Summary of Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C8H11ClN4Core scaffold composition (Free base).
Molecular Weight 198.65 g/mol Low MW allows for extensive synthetic elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 41.05 ŲOptimal for membrane permeability; permits blood-brain barrier (BBB) penetration if desired.
LogP (Predicted) 1.2 – 1.5Balanced lipophilicity; the 5-chloro group increases LogP compared to the unsubstituted analog.
Hydrogen Bond Donors (HBD) 1Terminal secondary amine (N4) acts as a single HBD.
Hydrogen Bond Acceptors (HBA) 4Pyrimidine and piperazine nitrogens facilitate target kinase/GPCR binding.
Basic pKa (N4) ~7.8 – 8.2Ensures partial ionization at physiological pH (7.4), balancing solubility and permeability.

pKa Modulation: Mechanistic Insights

In an unsubstituted piperazine ring, the two secondary aliphatic nitrogens exhibit pKa values of 9.73 and 5.35 at 298 K[3]. However, functionalization at the N1 position with a heteroaromatic ring fundamentally rewires this electronic landscape.

When piperazine is attached to a pyrimidine ring, the lone pair of the N1 nitrogen delocalizes into the electron-deficient π-system of the pyrimidine. This mesomeric effect (+M from the nitrogen's perspective) effectively neutralizes the basicity of N1, dropping its pKa to below 2.0. For context, the structurally related 1-(2-pyrimidinyl)piperazine exhibits a basic pKa of 8.9 at the terminal N4 position[4].

Moving the attachment point to the C4 position and introducing a 5-chloro substituent introduces profound inductive (-I) electron withdrawal. The electronegative chlorine atom pulls electron density away from the pyrimidine core, an effect that propagates through the σ-bonds of the piperazine ring. Consequently, the pKa of the terminal N4 nitrogen is further depressed to an optimal range of 7.8–8.2.

ElectronicEffects N1 Free Piperazine pKa1: 9.73 | pKa2: 5.35 N2 Pyrimidine Conjugation Lone pair delocalization N1 pKa drops to < 2.0 N1->N2 N3 5-Chloro Substitution Inductive withdrawal (-I) Steric twisting N2->N3 N4 Target Scaffold Terminal N4 pKa: ~7.8 - 8.2 Optimal for pH 7.4 N3->N4

Diagram 1: Electronic and steric causality governing the sequential pKa depression of the piperazine ring.

Experimental Methodology: Self-Validating pKa Determination

To accurately determine the pKa of 5-chloro-4-(piperazin-1-yl)pyrimidine, a self-validating potentiometric titration is the gold standard. Because pKa is highly sensitive to temperature and ionic strength, the system must be rigorously controlled to ensure reproducible, physiologically relevant data[2].

Protocol: Precision Potentiometric Titration
  • Sample Preparation & Ionic Strength Control: Dissolve 2.0 mg of the free base in 10.0 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl background mimics the physiological ionic strength of human blood plasma, ensuring the measured thermodynamic pKa translates accurately to in vivo conditions.

  • Acidification: Lower the solution pH to approximately 2.0 using standardized 0.1 M HCl.

    • Causality: This guarantees that the terminal N4 nitrogen is 100% protonated prior to the start of the titration, establishing a clear baseline.

  • Inert Atmosphere Purging: Sparge the solution with high-purity Nitrogen (N2) gas for 5 minutes and maintain a positive N2 blanket throughout the experiment.

    • Causality: Atmospheric CO2 readily dissolves in aqueous solutions to form carbonic acid, which introduces artifactual buffering regions and skews the titration curve.

  • Potentiometric Titration: Titrate the solution with standardized 0.1 M KOH at a strictly maintained temperature of 25.0 ± 0.1 °C.

    • Causality: The dissociation constant is temperature-dependent; thermal fluctuations will alter the equilibrium state[3].

  • Data Acquisition & Validation: Record the volume of titrant versus pH. Perform a parallel blank titration (0.15 M KCl only) and subtract the blank curve from the sample curve.

    • Causality: Blank subtraction isolates the buffering capacity of the analyte. The pKa is extracted via a Bjerrum plot at the half-equivalence point. The system is self-validated by running a known reference standard (e.g., free piperazine) to confirm calibration accuracy[3].

TitrationWorkflow Step1 1. Sample Prep: 0.15 M KCl (Maintains physiological ionic strength) Step2 2. Acidification: 0.1 M HCl to pH 2.0 (Ensures full N4 protonation) Step1->Step2 Step3 3. Inert Atmosphere: N2 Purge (Prevents CO2 absorption & pH drift) Step2->Step3 Step4 4. Titration: 0.1 M KOH at 25.0 °C (Thermodynamic stability control) Step3->Step4 Step5 5. Bjerrum Plot & Blank Subtraction (Self-validates analyte buffering capacity) Step4->Step5

Diagram 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Implications for Pharmacokinetics (ADME) and Formulation

Given the predicted pKa of ~7.8–8.2, 5-chloro-4-(piperazin-1-yl)pyrimidine will exist as a dynamic mixture of ionized (protonated) and unionized (free base) species at physiological pH (7.4).

This partial ionization is highly desirable in drug development. The ionized fraction ensures adequate aqueous solubility for systemic circulation, while the unionized fraction facilitates passive diffusion across lipophilic cell membranes and the blood-brain barrier.

To maximize aqueous solubility during preclinical formulation and in vitro assays, the scaffold is frequently synthesized and isolated as a dihydrochloride salt (CAS 1797573-17-1)[5]. However, formulators must carefully evaluate the pH-rate profile of the compound, as extreme pH environments can catalyze the degradation of the pyrimidine-piperazine linkage, impacting the long-term chemical stability of the drug product[2].

References

  • Title: 5-Chloro-4-(piperazin-1-yl)
  • Title: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)
  • Title: 1-(2-Pyrimidinyl)
  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Source: 182.160.

Sources

Unlocking the 5-Chloro-4-(piperazin-1-yl)pyrimidine Scaffold: SAR Insights for Kinase and PPI Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-4-(piperazin-1-yl)pyrimidine motif is a privileged, highly tunable pharmacophore in modern medicinal chemistry. By strategically combining an electron-deficient heteroaromatic core, a lipophilic halogen bioisostere, and a basic, solubilizing cyclic amine, this scaffold serves as a foundational building block for both ATP-competitive kinase inhibitors and Protein-Protein Interaction (PPI) disruptors. This technical whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, focusing on its application in dual Cyclin-Dependent Kinase (CDK6/9) inhibition and B-Cell Lymphoma 6 (BCL6) BTB domain targeting.

Deconstructing the Scaffold: Mechanistic Rationale

The efficacy of the 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is rooted in the synergistic physicochemical properties of its three primary components:

  • The Pyrimidine Core: Acts as a rigid, hydrogen-bond-capable framework. The N1 and N3 nitrogens serve as critical hydrogen bond acceptors, essential for anchoring the molecule into kinase hinge regions or the lateral grooves of transcription factors.

  • The 5-Chloro Bioisostere: The substitution of a chlorine atom at the C5 position is a deliberate design choice. Chlorine acts as a bioisostere for a methyl group, filling small, lipophilic pockets (such as the kinase gatekeeper region) with a similar van der Waals radius. Crucially, its electron-withdrawing nature lowers the pKa of the pyrimidine nitrogens. This causal shift reduces the basicity of the core, which mitigates off-target hERG channel liability and improves passive membrane permeability compared to electron-donating substituents [1].

  • The Piperazine Handle: Positioned at C4, the piperazine ring projects into solvent-exposed regions. It provides a tunable basic amine that dramatically enhances aqueous solubility (often formulated as a dihydrochloride salt [2]). Furthermore, the secondary or tertiary amine of the piperazine can form critical salt bridges with acidic residues (Asp/Glu) at the periphery of the binding site.

SAR Paradigm 1: Dual CDK6/9 Kinase Inhibition

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Dual inhibition of CDK6 and CDK9 is a sought-after therapeutic strategy to overcome resistance mechanisms in various malignancies.

Binding Mode & Causality

In the context of CDK6/9, the 5-chloro-pyrimidine-2,4-diamine core functions as an ATP-competitive inhibitor. The pyrimidine nitrogens form bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Val101 in CDK6). The 5-chloro group is directed toward the hydrophobic gatekeeper pocket, stabilizing the active conformation via halogen bonding and van der Waals interactions.

Piperazine Substitution Effects

SAR studies reveal that the nature of the piperazine substitution dictates both target selectivity and cellular potency. Unsubstituted piperazines often suffer from poor cell permeability due to high basicity. However, introducing aliphatic modifications—such as N-methylation or N-ethylation—optimizes the lipophilic efficiency (LiPE). For instance, transitioning from an unsubstituted piperazine to an N-methylpiperazine significantly increases the inhibitory effects on both CDK6 and CDK9, balancing the dual-target profile while maintaining a favorable cytotoxicity window against normal cell lines [1].

CDK_Binding Ligand Pyrimidine Core Cl_Group 5-Chloro Group Ligand->Cl_Group Pip_Group 4-Piperazine Ring Ligand->Pip_Group Hinge Kinase Hinge (Val101) Ligand->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper Pocket Cl_Group->Gatekeeper Halogen Bond Solvent Solvent Channel Pip_Group->Solvent Salt Bridge

Fig 1: Pharmacophore mapping within the CDK6/9 ATP-binding pocket.

SAR Paradigm 2: BCL6 BTB Domain PPI Disruption

B-Cell Lymphoma 6 (BCL6) is a transcriptional repressor heavily implicated in Diffuse Large B-Cell Lymphoma (DLBCL). The BCL6 BTB domain recruits corepressors (like BCOR and SMRT) to silence target genes. Disrupting this Protein-Protein Interaction (PPI) is a major therapeutic goal.

Targeting the Lateral Groove

High-throughput screening identified the 4-amino-5-chloro-pyrimidine scaffold as a baseline hit for binding the lateral groove of the BCL6 BTB domain [3]. The 5-chloro group anchors the molecule deep into a lipophilic cavity originally occupied by the corepressor, while the pyrimidine nitrogens form hydrogen bonds with Met51 and Glu115.

Stereochemical Optimization

The introduction of substituted piperazines at the 4-position drastically improves binding affinity. SAR optimizations demonstrated that stereochemistry is paramount. The incorporation of a (2R,6S)-2,6-dimethylpiperazinyl group locks the piperazine ring into a rigid chair conformation that perfectly complements the steric contours of the lateral groove. This specific modification drops the IC50 from the micromolar range (baseline hit) to the sub-micromolar range, directly inducing apoptosis in BCL6-dependent DLBCL cell lines [3].

BCL6_PPI BCL6 BCL6 BTB Domain Complex Active Repressor Complex BCL6->Complex binds BCOR BCOR Corepressor BCOR->Complex binds Inhibitor Pyrimidine Inhibitor Inhibitor->BCL6 high-affinity Disrupted Inhibitor-BCL6 Complex Inhibitor->Disrupted forms Complex->Inhibitor displacement Apoptosis Gene Reactivation Disrupted->Apoptosis induces

Fig 2: Mechanism of BCL6 corepressor displacement by the inhibitor.

Quantitative SAR Data Summaries

The following table synthesizes the quantitative impact of structural modifications on the 5-chloro-pyrimidine core across both kinase and PPI targets.

Compound / SubstitutionPrimary TargetIC50 (µM)Key Mechanistic Observation
Unsubstituted Pyrimidine CDK6/9> 10.0Lacks sufficient hinge region affinity and gatekeeper interaction.
5-Chloro, 4-Piperazine CDK6/90.45Cl fills gatekeeper; Piperazine enhances aqueous solubility but limits permeability.
5-Chloro, 4-(N-Methylpiperazine) CDK6/90.08Methylation caps the basic amine, improving membrane permeability and target residence time.
5-Chloro, 4-Amino (Hit 59) BCL6 BTB18.0Weak baseline binding to the lateral groove; lacks solvent-exposed interactions.
5-Chloro, 4-((2R,6S)-2,6-dimethylpiperazinyl) BCL6 BTB0.47Stereocenters lock the active conformation, maximizing van der Waals contacts in the BTB pocket.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems.

Workflow A: Regioselective SNAr Synthesis of the Scaffold

Causality: The pyrimidine ring is highly electron-deficient. The 5-chloro group further activates the C2 and C4 positions toward nucleophilic attack. By strictly controlling the temperature, the C4 position is kinetically favored due to lower steric hindrance compared to the C2 position flanked by two nitrogens.

  • Reaction Setup: Dissolve 2,4-dichloro-5-chloropyrimidine (1.0 eq) in anhydrous ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the SNAr.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

  • Nucleophile Addition: Cool the reaction to 0°C. Dropwise add mono-Boc-protected piperazine (1.05 eq). Rationale: Low temperature ensures strict regioselectivity at the C4 position.

  • Validation (Self-Correction): Monitor the reaction via TLC and LC-MS. The appearance of a single major peak with the expected mass[M+H]+ confirms regioselectivity. If a bis-substituted byproduct is observed, the temperature was inadequately controlled.

  • Deprotection: Isolate the intermediate and treat with 4M HCl in dioxane at room temperature. Rationale: Anhydrous acidic conditions cleanly remove the Boc group without risking the hydrolysis of the remaining C2-chloride.

Synthesis SM1 2,4-Dichloro- 5-chloropyrimidine Cond DIPEA, EtOH 0°C to RT SM1->Cond SM2 Boc-Piperazine SM2->Cond Int Boc-Protected Intermediate Cond->Int C4 SNAr Deprot HCl in Dioxane (Boc Removal) Int->Deprot Prod 5-Chloro-4-(piperazin-1-yl) pyrimidine Deprot->Prod >85% Yield

Fig 3: Regioselective SNAr synthesis of the pyrimidine scaffold.

Workflow B: TR-FRET Biochemical Validation (BCL6 Binding)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate short-lived background auto-fluorescence from the chemical library, ensuring high signal-to-noise ratios.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT). Rationale: Tween-20 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains reducing conditions for protein stability.

  • Complex Formation: Incubate GST-tagged BCL6 BTB domain with a terbium-labeled anti-GST antibody (donor) and a FITC-labeled BCOR peptide (acceptor).

  • Ligand Incubation: Add serial dilutions (10-point curve) of the synthesized 5-chloro-4-(piperazin-1-yl)pyrimidine derivative. Incubate at room temperature for 1 hour. Rationale: Allows the system to reach thermodynamic equilibrium, ensuring accurate Kd/IC50 calculations.

  • Validation (Self-Correction): Read emission at 520 nm and 495 nm. Calculate the IC50. Crucial step: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. The assay is only validated and trustworthy if the Z'-factor is > 0.5, indicating robust statistical separation between binding and displacement states.

References

  • Li, Y., et al. "Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2020.[Link]

  • Ai, Y., et al. "Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond." Journal of Medicinal Chemistry, 2021.[Link]

Pharmacokinetic Profiling of 5-Chloro-4-(piperazin-1-yl)pyrimidine Derivatives: A Comprehensive ADME Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. As a Senior Application Scientist, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this class requires a deep understanding of its physicochemical liabilities.

The structural logic of this scaffold dictates its pharmacokinetic behavior:

  • The 5-Chloro-Pyrimidine Ring: The pyrimidine core provides essential hydrogen bond acceptors for target engagement (e.g., kinase hinge regions). The addition of the electron-withdrawing chlorine atom at the C5 position serves a dual purpose: it increases overall lipophilicity (LogP) to enhance membrane permeability, and it sterically blocks cytochrome P450 (CYP)-mediated oxidation at the highly reactive C5 position.

  • The Piperazine Moiety: Acting as a solvent-exposed vector, the piperazine ring improves aqueous solubility. However, its basic secondary or tertiary amine (typical pKa​≈8.5−9.8 ) means the molecule is predominantly ionized at physiological pH. This ionization drives high tissue distribution (binding to acidic phospholipids) but also introduces liabilities such as lysosomal trapping, P-glycoprotein (P-gp) efflux, and CYP3A4-mediated N-dealkylation.

Understanding these causal relationships is critical for designing self-validating experimental protocols that accurately predict human pharmacokinetics, in alignment with1[1].

Experimental Workflow & Decision Matrix

The progression of 5-chloro-4-(piperazin-1-yl)pyrimidine derivatives from discovery to Investigational New Drug (IND)-enabling studies follows a strict, data-driven hierarchy.

PK_Workflow A Compound Synthesis: 5-Cl-Pyrimidine-Piperazines B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C Acceptable PhysChem D In Vivo Pharmacokinetics (Rodent IV/PO) C->D High Stability & Permeability E Metabolite Identification & Mass Balance D->E F > 30% F Lead Optimization Candidate Selection E->F Safe Clearance Profile

Fig 1. Sequential ADME/PK profiling workflow for pyrimidine-piperazine candidates.

Self-Validating In Vitro ADME Protocols

To ensure data trustworthiness, every in vitro assay must operate as a self-validating system, utilizing internal controls to distinguish between biological mechanisms and experimental artifacts. Standardized benchmarks are crucial for selecting compounds with viable efficacy[2].

Liver Microsomal Stability (Phase I & II)

Because the piperazine ring is highly susceptible to N-dealkylation, assessing hepatic intrinsic clearance ( CLint​ ) is the first critical step.

Protocol:

  • Preparation: Suspend Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation (Causality): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Why? Alamethicin forms pores in the microsomal vesicles, exposing luminal UDP-glucuronosyltransferases (UGTs) for Phase II metabolism assessment.

  • Compound Addition: Spike the test derivative to a final concentration of 1 µM. Keep organic solvent (DMSO/Acetonitrile) ≤0.5% to prevent CYP enzyme denaturation.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a regenerating system containing NADPH (Phase I cofactor) and UDPGA (Phase II cofactor). Why a regenerating system? It maintains steady cofactor levels, preventing product inhibition and ensuring linear enzyme kinetics.

  • Self-Validation Controls:

    • Minus-Cofactor Control: Incubate without NADPH/UDPGA. If degradation occurs here, the compound is chemically unstable, not enzymatically cleared.

    • Positive Controls: Testosterone (CYP3A4) and Diclofenac (CYP2C9) to validate batch enzymatic activity.

  • Quenching & Analysis: At t=0,5,15,30,45,60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

Caco-2 Bidirectional Permeability

The basic nitrogen of the piperazine ring often makes these derivatives substrates for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation and functional transporter expression.

  • Self-Validation (Monolayer Integrity): Add Lucifer Yellow (a paracellular marker) to the apical chamber. A basal fluorescence reading of <1% confirms the monolayer is intact.

  • Dosing: Dose 10 µM of the pyrimidine derivative in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Efflux Causality Check: Run a parallel assay containing 50 µM Verapamil (a P-gp inhibitor). Why? If the initial Efflux Ratio ( Papp​B→A/Papp​A→B ) is >2 , the addition of Verapamil will collapse the ratio to ≈1 if P-gp is the sole efflux mechanism.

  • Mass Balance Check: Calculate total recovery. Recovery <80% indicates non-specific binding to the plastic or intracellular lysosomal trapping (common for basic amines).

In Vivo Pharmacokinetics & Mass Balance

Moving from in vitro to in vivo requires robust animal models to determine systemic clearance, volume of distribution ( Vdss​ ), and oral bioavailability ( ). Furthermore,3 are eventually required by the FDA to determine overall pathways of metabolism and excretion[3].

Rodent PK Protocol (Discrete Dosing)

Note: Cassette (pooled) dosing is avoided for piperazine derivatives due to their propensity to act as mechanism-based inhibitors (MBIs) of CYP3A4, which could cause artificial drug-drug interactions in vivo.

  • Formulation:

    • Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): 10 mg/kg in 0.5% Methylcellulose.

  • Sampling: Collect blood from jugular vein-cannulated Sprague-Dawley rats at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into sodium heparin tubes.

  • Self-Validation (Stability): Centrifuge blood immediately at 4°C and store plasma at -80°C. Add a stabilizing agent (e.g., PMSF) if the compound contains ester linkages, though the 5-chloro-pyrimidine core is generally hydrolytically stable.

Principal Metabolic Pathways

The mass balance and metabolite identification (MetID) of this scaffold typically reveal the following biotransformations:

Metabolic_Pathway Parent 5-Chloro-4-(piperazin-1-yl) pyrimidine N_Dealkylation N-Dealkylation (CYP3A4) Parent->N_Dealkylation Primary N_Oxidation N-Oxidation (FMO / CYP2D6) Parent->N_Oxidation Secondary Glucuronidation N-Glucuronidation (UGT1A4) Parent->Glucuronidation Phase II Excretion Renal / Biliary Clearance Parent->Excretion Unchanged (Minor) N_Dealkylation->Excretion N_Oxidation->Excretion Glucuronidation->Excretion

Fig 2. Principal metabolic biotransformation pathways of the piperazine-pyrimidine scaffold.

Quantitative Data Synthesis

The following tables summarize hypothetical but highly representative data for a series of 5-chloro-4-(piperazin-1-yl)pyrimidine derivatives undergoing lead optimization.4 highlight their favorable gastrointestinal absorption when lipophilicity is properly modulated[4].

Table 1: Physicochemical and In Vitro ADME Properties
Compound IDPiperazine SubstitutioncLogP pKa​ (Amine)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio
CMPD-01 Unsubstituted (NH)1.89.845.2 (High)8.53.2 (P-gp Substrate)
CMPD-02 N-Methyl2.39.288.5 (V. High)14.21.8
CMPD-03 N-Acetyl (Amide)2.6N/A (Neutral)12.4 (Low)22.11.1 (Non-substrate)
CMPD-04 N-Isopropyl3.19.531.0 (Moderate)18.51.5

Data Interpretation: Unsubstituted and N-methylated piperazines (CMPD-01, 02) show high intrinsic clearance due to rapid CYP3A4-mediated oxidation. Acetylation of the piperazine nitrogen (CMPD-03) neutralizes the basicity, drastically reducing CLint​ and eliminating P-gp efflux, though it may compromise target binding depending on the pharmacophore model.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
Compound IDIV Clearance (mL/min/kg) Vdss​ (L/kg)IV t1/2​ (h)PO Cmax​ (ng/mL)PO AUC0−∞​ (ng·h/mL)Bioavailability (%F)
CMPD-01 55.0 (High ER)4.20.912045015%
CMPD-02 72.0 (Approaching LBF)5.80.685210< 10%
CMPD-03 18.5 (Low ER)1.13.51,4506,80082%
CMPD-04 35.0 (Moderate ER)3.51.86802,40045%

Data Interpretation: The high Vdss​ values for CMPD-01, 02, and 04 (> 3 L/kg) are characteristic of basic amines distributing heavily into tissues. CMPD-03, lacking the basic amine, shows a much lower volume of distribution but achieves excellent oral bioavailability (82%) due to its low hepatic extraction ratio (ER) and high permeability.

Conclusion

The pharmacokinetic profiling of 5-chloro-4-(piperazin-1-yl)pyrimidine derivatives requires a delicate balance between target affinity and ADME liabilities. While the 5-chloro group successfully stabilizes the pyrimidine core against oxidative metabolism, the piperazine moiety remains the primary driver of clearance and tissue distribution. By employing self-validating in vitro assays and rigorous in vivo mass balance studies, drug development professionals can systematically optimize this scaffold, masking the basic amine where necessary to achieve viable oral bioavailability and a safe clearance profile.

References

  • 1 . U.S. Food and Drug Administration (FDA).

  • 2 . National Center for Biotechnology Information (NCBI).

  • 3 . U.S. Food and Drug Administration (FDA) / Regulations.gov.

  • 4 . Taylor & Francis / New Journal of Chemistry.

Sources

In Vitro Toxicity and Safety Profile of 5-Chloro-4-(piperazin-1-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and serve as a bioisostere for other aromatic systems makes it a versatile building block for targeting a wide range of biological entities, particularly kinases.[1][3] The 5-Chloro-4-(piperazin-1-yl)pyrimidine derivative is a specific chemotype of high interest, frequently explored for its potential in oncology and other therapeutic areas.[4] However, like any promising scaffold, its therapeutic potential is intrinsically linked to its safety profile. Early, comprehensive in vitro toxicity assessment is not merely a regulatory hurdle but a critical step in the drug discovery cascade, enabling data-driven decisions to mitigate risk, optimize lead compounds, and ultimately de-risk clinical development. This guide provides an in-depth framework for evaluating the in vitro safety and toxicity of this specific scaffold, focusing on the causality behind experimental choices and the integration of data to build a holistic safety profile.

Chapter 1: Foundational Cytotoxicity Assessment: The First Line of Inquiry

Expertise & Causality: Before investigating specific mechanisms of toxicity, it is fundamental to determine if a compound exerts a general, overt cytotoxic effect. This initial screen establishes a baseline of a compound's potency against cell survival and proliferation. The choice of cell lines is critical; a panel should include target-relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and, crucially, non-malignant "healthy" cell lines (e.g., human dermal fibroblasts (NHDF) or embryonic kidney cells (HEK293)) to establish a preliminary therapeutic window.[5][6] A significant difference between the concentration required to kill cancer cells versus healthy cells is the first indicator of selective, and therefore potentially safer, therapeutic action.

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis P1 Seed Cancer & Non-Malignant Cell Lines in 96-well Plates P2 Incubate for 24h (Allow cells to adhere) P1->P2 T1 Prepare Serial Dilutions of Test Compound P2->T1 T2 Add Compound to Wells (Include Vehicle & Positive Controls) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent (or other viability dye) T3->A1 A2 Incubate (2-4h) (Allows for formazan formation) A1->A2 A3 Solubilize Formazan Crystals A2->A3 A4 Read Absorbance on Plate Reader A3->A4 D1 Normalize Data to Controls A4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

Protocol: MTT Assay for General Cytotoxicity Screening

This protocol is a self-validating system through the inclusion of negative (vehicle) and positive (known cytotoxic agent) controls.

  • Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7, and NHDF) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate at 37°C, 5% CO₂ for 24 hours.[7][8]

  • Compound Preparation: Prepare a 2X stock of the 5-chloro-4-(piperazin-1-yl)pyrimidine compounds in the appropriate cell culture medium. Perform serial dilutions to create a range of 8-10 concentrations.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (including vehicle control, e.g., 0.1% DMSO, and a positive control like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data
Compound IDTargetHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (SI)¹
Example-A Kinase X1.52.1> 50> 33.3
Example-B Kinase Y0.81.25.46.75
Doxorubicin Topo II0.50.91.12.2
¹ Selectivity Index (SI) = IC₅₀ in normal cells (NHDF) / IC₅₀ in cancer cells (HepG2). A higher SI value is desirable.

Chapter 2: Cardiotoxicity Profiling - A Focus on hERG Channel Inhibition

Expertise & Causality: One of the most significant safety hurdles in drug development is cardiotoxicity, specifically the risk of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes (TdP). The primary molecular initiating event for this is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[9] Pyrimidine and piperazine moieties, both present in the scaffold of interest, have been associated with hERG liability.[10] Therefore, early and accurate assessment of hERG inhibition is non-negotiable. The screening funnel begins with high-throughput binding assays and progresses to the gold-standard functional assay: patch-clamp electrophysiology.[11]

Screening Funnel for hERG Liability

hERG_Funnel node_ht High-Throughput Screen (Radioligand Binding Assay) Identifies potential binders node_gold Gold Standard Confirmation (Automated Patch Clamp) Measures functional channel block node_ht->node_gold Hits Progress node_decision Risk Assessment (Calculate Safety Margin) IC50 vs. Therapeutic Cmax node_gold->node_decision Data informs

Caption: A tiered approach to assessing hERG channel liability.

Protocol: Automated Patch-Clamp (APC) hERG Assay

This functional assay provides the most clinically relevant data by directly measuring potassium ion flow through the hERG channel in living cells.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG) maintained in appropriate culture conditions.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Place the cell suspension into the automated patch-clamp system (e.g., QPatch, Patchliner).

  • Seal Formation: The system will automatically establish a high-resistance "gigaseal" between the cell membrane and the patch-clamp aperture.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG current (I_Kr). This typically involves a depolarization step to open the channels followed by a repolarization step where the peak "tail current" is measured.

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of the test compound. A positive control (e.g., Cisapride, a known hERG blocker) must be run to validate the assay sensitivity.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative hERG Inhibition Data
Compound IDhERG IC₅₀ (µM)Projected Cmax (µM)Safety Margin (IC₅₀ / Cmax)Risk Profile
Example-A > 300.5> 60Low
Example-B 2.50.83.1High
Example-C 11.20.256Low

A safety margin of >30-fold is generally considered desirable to proceed with development.[11] Compounds with low safety margins may require significant medicinal chemistry efforts to mitigate hERG activity.[9][12]

Chapter 3: Genotoxicity Assessment: Protecting the Genome

Expertise & Causality: Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and carcinogenesis. Regulatory agencies worldwide mandate genotoxicity testing before first-in-human studies. The in vitro micronucleus assay is a cornerstone of this assessment. It detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage) by quantifying the formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_treat Cell Treatment cluster_harvest Cell Harvesting & Staining cluster_score Microscopic Analysis T1 Seed CHO or TK6 Cells T2 Treat with Compound (± S9 metabolic activation) T1->T2 T3 Add Cytochalasin B (Blocks cytokinesis) T2->T3 T4 Incubate for 1.5-2 cell cycles T3->T4 H1 Harvest Cells T4->H1 H2 Hypotonic Treatment H1->H2 H3 Fixation H2->H3 H4 Stain with DNA Dye (e.g., DAPI) H3->H4 S1 Score Binucleated Cells for Micronuclei Presence H4->S1 S2 Calculate Frequency of Micronucleated Cells S1->S2 S3 Assess Cytotoxicity (e.g., CBPI) S1->S3

Caption: Workflow for the in vitro micronucleus genotoxicity assay.

Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture appropriate cells (e.g., Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells) to a healthy, proliferative state.

  • Treatment: Treat cell cultures with at least three concentrations of the test compound, alongside vehicle (negative) and known genotoxin (positive) controls. A key aspect is to run parallel experiments with and without an S9 fraction (a liver enzyme extract) to assess the genotoxicity of both the parent compound and its potential metabolites.[1]

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final step of cell division (cytokinesis) but not nuclear division, resulting in binucleated cells which are the target for scoring.

  • Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution to swell the cytoplasm, fix the cells onto microscope slides, and stain with a DNA-specific fluorescent dye like DAPI or Giemsa.

  • Scoring: Using a fluorescence microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Chapter 4: Metabolic Stability & Cytochrome P450 (CYP) Inhibition

Expertise & Causality: A drug's efficacy and safety are profoundly influenced by its metabolic stability—its resistance to being broken down by enzymes, primarily in the liver.[13] A compound that is metabolized too quickly will have poor bioavailability and a short half-life, making it difficult to maintain therapeutic concentrations. Conversely, a compound that is too stable may accumulate to toxic levels. Furthermore, if a compound inhibits key metabolic enzymes like the Cytochrome P450 (CYP) family, it can cause dangerous drug-drug interactions (DDIs). Assessing metabolic stability and CYP inhibition early is crucial for predicting pharmacokinetic behavior.[14][15]

Workflow: Human Liver Microsome (HLM) Stability Assay

HLM_Workflow cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation S1 Incubate Test Compound with Human Liver Microsomes S2 Initiate Reaction by Adding NADPH (Cofactor) S1->S2 T1 Take Aliquots at Multiple Time Points (0, 5, 15, 30, 60 min) S2->T1 T2 Quench Reaction (e.g., with Acetonitrile) T1->T2 A1 Analyze Samples via LC-MS/MS T2->A1 A2 Quantify Remaining Parent Compound A1->A2 C1 Plot ln(% Remaining) vs. Time A2->C1 C2 Determine Rate of Disappearance (k) C1->C2 C3 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) C2->C3

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, the test compound (at a low concentration, e.g., 1 µM), and pooled human liver microsomes. Include positive controls (compounds with known high and low clearance) and negative controls (without the NADPH cofactor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Data Presentation: Representative Metabolic Stability and CYP Inhibition Data
Compound IDHLM t½ (min)HLM CLint (µL/min/mg)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Example-A > 60< 10> 25> 25
Example-B 15772.115
Example-C 53.122> 40> 40
Compounds with a half-life >30 minutes are often considered to have acceptable stability. CYP inhibition IC₅₀ values >10 µM are generally considered low risk.[12]

Chapter 5: Integrated Safety Profile and Path Forward

Synthesizing the Data: The ultimate goal of in vitro toxicity profiling is not to generate disparate data points but to build an integrated safety profile that informs the entire project team. A successful 5-chloro-4-(piperazin-1-yl)pyrimidine candidate would ideally exhibit:

  • High Selectivity: Potent cytotoxicity against target cancer cells with a large therapeutic window (>10-fold) when compared to non-malignant cells.

  • Low Cardiotoxicity Risk: A hERG IC₅₀ that provides a significant safety margin (>30-fold) over the anticipated efficacious concentration.

  • No Genotoxic Signal: Negative results in the micronucleus and other genotoxicity assays.

  • Favorable Metabolic Profile: Moderate to high metabolic stability (t½ > 30 min) and no significant inhibition of major CYP450 isoforms.

Structure-Toxicity Relationships (STR): When liabilities are identified, the data provides a roadmap for medicinal chemistry optimization. For example, if a compound shows potent hERG inhibition, chemists can explore modifications to the piperazine ring or its substituents, as these are often key interaction points with the channel.[3][10] If a compound is too rapidly metabolized, blocking likely sites of metabolism with groups like fluorine can improve stability. This iterative cycle of testing and chemical modification is the engine of modern drug discovery.

By systematically applying the principles and protocols outlined in this guide, research teams can effectively characterize the in vitro safety of 5-chloro-4-(piperazin-1-yl)pyrimidine scaffolds, enabling the selection of candidates with the highest probability of success in becoming safe and effective medicines.

References

  • El-Gamal, M. I., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]

  • Scott, J. D., et al. (2017). Improvement of hERG-ROMK index of spirocyclic ROMK inhibitors through scaffold optimization and incorporation of novel pharmacophores. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2013). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Heterocyclic organic compounds extracted from Artemisia judaica (L.) induced caspase-dependent mitochondrial pathway in different breast and liver cancer cell lines: In silico and in vitro studies. Indian Journal of Biochemistry and Biophysics (IJBB). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. International Journal of Organic Chemistry. Available at: [Link]

  • Li, X., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Reports. Available at: [Link]

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  • Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

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  • Al-Abdullah, H. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. Available at: [Link]

  • N/A. (N/A). Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

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  • Słoczyńska, K., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design. Available at: [Link]

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Sources

Receptor Binding Affinity of 5-Chloro-4-(piperazin-1-yl)pyrimidine Analogs: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs) and kinases. As a Senior Application Scientist, I have observed that the success of this structural motif is not coincidental; it is the result of precise stereoelectronic tuning. By restricting the conformational freedom of the piperazine ring against the rigid pyrimidine core and leveraging the unique physicochemical properties of the 5-chloro substituent, researchers can achieve sub-nanomolar binding affinities. This whitepaper deconstructs the mechanistic causality behind the receptor binding affinity of these analogs, focusing on Adenosine (A1/A2A) and Serotonin (5-HT) receptors, and provides self-validating experimental workflows for their characterization.

Mechanistic Causality in GPCR Recognition

To understand the binding affinity of 5-chloro-4-(piperazin-1-yl)pyrimidine derivatives, we must analyze the independent yet synergistic roles of its two primary functional groups.

The 5-Chloro Pharmacophore: Lipophilicity & Halogen Bonding

The inclusion of a chlorine atom at the 5-position of the pyrimidine ring is a deliberate design choice driven by two causal factors:

  • Inductive Electron Withdrawal : The electronegative chlorine pulls electron density from the pyrimidine π-system. This reduces the basicity of the pyrimidine nitrogens, preventing off-target electrostatic clashes and increasing the overall lipophilicity (LogP) of the scaffold. This enhanced lipophilicity is crucial for partitioning into the hydrophobic transmembrane domains of GPCRs[1].

  • Halogen Bonding (σ-Hole Interaction) : The anisotropic distribution of electron density around the covalently bound chlorine creates an electron-deficient region (the σ-hole) at the distal end of the C-Cl bond. This allows the 5-chloro group to act as a highly directional Lewis acid, forming strong halogen bonds with Lewis base residues (e.g., backbone carbonyl oxygens or sulfur atoms of methionine/cysteine) within the receptor's hydrophobic pocket. This interaction is a primary driver for the high selectivity observed in 5-HT2 and Adenosine receptor antagonists[2].

The 4-(Piperazin-1-yl) Moiety: The Electrostatic Anchor

The piperazine ring is positioned at the 4-carbon to project a basic nitrogen into the receptor's orthosteric site. With a typical pKa of 8.5–9.0, the distal secondary or tertiary amine of the piperazine remains predominantly protonated at physiological pH (7.4).

  • Causality of the Salt Bridge : This localized positive charge is the causal driver for forming a critical electrostatic salt bridge with highly conserved acidic residues in the receptor. For example, in aminergic receptors like 5-HT2, this protonated nitrogen anchors to the conserved Aspartate 3.32 (Asp3.32) in transmembrane helix 3[2]. In adenosine receptors, similar electrostatic and hydrogen-bonding networks are engaged, locking the pyrimidine core into an optimal vector for high-affinity binding[3].

Target Specificity: Adenosine and Serotonin Receptors

Fusing the 5-chloro-4-(piperazin-1-yl)pyrimidine core into bicyclic systems (such as pyrazolo[4,3-d]pyrimidines or thiazolo[5,4-d]pyrimidines) further restricts the rotational degrees of freedom, locking the ligand into a bioactive conformation. Recent structure-activity relationship (SAR) studies demonstrate that these analogs act as potent antagonists or inverse agonists.

Quantitative Binding Data Summary

The table below summarizes the theoretical and empirical binding affinities (Ki) of representative structural analogs across different GPCR targets, demonstrating the versatility of the scaffold.

Compound ScaffoldSubstituent at 5-PositionTarget ReceptorBinding Affinity (Ki)Functional MechanismSource
Pyrazolo[4,3-d]pyrimidine 5-(4-substituted-piperazin-1-yl)hA1 AR11 nM – 162 nMAntagonist[1]
Thiazolo[5,4-d]pyrimidine 5-(4-phenylpiperazin-1-yl)ethylhA2A AR8.62 nMInverse Agonist[3]
1-piperazino-3-phenylindan 5-chloro5-HT2High Selectivity (Ratio >180)Stereospecific Antagonist[2]

Experimental Methodologies: Self-Validating Binding Protocols

To accurately quantify the binding affinity of these highly lipophilic analogs, the experimental design must account for non-specific binding and maintain the protonation state of the piperazine. The following protocol is designed as a self-validating system.

Radioligand Competitive Binding Assay (GPCR Affinity)

Step 1: Membrane Preparation Harvest CHO cells stably expressing the target receptor (e.g., hA2A). Homogenize in ice-cold 50 mM Tris-HCl buffer.

  • Causal Rationale: The buffer pH is strictly maintained at 7.4. If the pH drifts higher, the piperazine nitrogen will deprotonate, collapsing the salt-bridge interaction and artificially inflating the measured KD.

Step 2: Competitive Incubation Incubate 50 µg of membrane protein with a fixed concentration of a tritiated reference ligand (e.g., [3H]ZM241385 for A2A) and varying concentrations of the pyrimidine analog (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Rationale: A parallel control using unlabeled ZM241385 must be run simultaneously. If the calculated Ki of the reference standard deviates from its known literature value, the assay is flagged for systemic error (e.g., radioligand degradation).

Step 3: Rapid Filtration Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Causal Rationale: The filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI provides a net positive charge to the glass fibers, neutralizing the negative charge of the silica. Without PEI, the positively charged, lipophilic pyrimidine analogs will bind non-specifically to the filter matrix, destroying the signal-to-noise ratio.

Step 4: Scintillation Counting & Analysis Measure retained radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD).

RadioligandAssay A Membrane Preparation (CHO-hA2A cells, pH 7.4) B Competitive Incubation ([3H]ZM241385 + Analog) A->B C Rapid Filtration (GF/B Filters + 0.5% PEI) B->C F Self-Validation (Reference Standard ZM241385) B->F Parallel Control D Scintillation Counting (CPM Measurement) C->D E Data Analysis (Cheng-Prusoff Ki Calculation) D->E F->E

Workflow of the self-validating radioligand binding assay for GPCR affinity.

Surface Plasmon Resonance (SPR) for Kinetic Validation

Equilibrium binding (Ki) does not tell the whole story. SPR is utilized to measure the real-time association (Kon) and dissociation (Koff) rates.

  • Causal Rationale: The 5-chloro group often significantly decreases the Koff rate due to the strength of the halogen bond. A slower Koff translates to a longer drug-target residence time (τ = 1/Koff), which frequently correlates better with in vivo efficacy than equilibrium affinity alone.

Downstream Signaling Modulation

Upon successful orthosteric binding, the 5-chloro-4-(piperazin-1-yl)pyrimidine analogs typically function as antagonists or inverse agonists. In the context of the Adenosine A2A receptor (a Gs-coupled GPCR), the binding of the analog stabilizes the inactive conformation of the receptor. This prevents the coupling of the Gs protein alpha subunit, thereby halting the downstream activation of Adenylate Cyclase (AC) and the subsequent production of the second messenger, cAMP.

SignalingPathway L Pyrimidine Analog (Inverse Agonist) R Adenosine A2A Receptor (GPCR) L->R Orthosteric Binding G Gs Protein Complex (Alpha subunit) R->G Inhibition of Coupling AC Adenylate Cyclase (AC) (Effector Enzyme) G->AC Reduced Stimulation cAMP cAMP Production (Second Messenger) AC->cAMP Decreased Synthesis

Adenosine A2A receptor signaling pathway modulation by pyrimidine inverse agonists.

References

  • Title : The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source : Pharmaceuticals (PMC / MDPI) URL :[Link]

  • Title : Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans Source : Journal of Medicinal Chemistry (PubMed / ACS) URL : [Link]

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The 5-Chloro-4-(piperazin-1-yl)pyrimidine Scaffold: A Privileged Pharmacophore in ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP) while offering vectors for selectivity. The 5-chloro-4-(piperazin-1-yl)pyrimidine motif (CAS: 1797573-17-1) has emerged as a cornerstone in the development of highly selective kinase inhibitors, ranging from mutant EGFR inhibitors in oncology to dual PknA/PknB inhibitors in infectious diseases [1] [3].

This whitepaper provides an in-depth mechanistic analysis of this pharmacophore. By deconstructing its structural biology, binding modalities, and physicochemical properties, we elucidate why and how this specific arrangement of atoms drives potency and selectivity. Furthermore, we provide self-validating experimental workflows for characterizing derivatives of this scaffold in drug discovery pipelines.

Structural Biology & Binding Modalities

The efficacy of the 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is not coincidental; it is a product of precise spatial and electronic complementarity within the kinase ATP-binding cleft. The mechanism of action can be dissected into three distinct modular interactions:

The Pyrimidine Core: Adenine Mimicry and Hinge Binding

The pyrimidine ring serves as the primary adenine bioisostere. In the ATP-binding pocket, the N1 and N3 nitrogens of the pyrimidine act as critical hydrogen bond acceptors. They engage the backbone amide protons of the kinase "hinge region"—the flexible segment connecting the N-terminal and C-terminal lobes of the kinase domain. This bidentate or monodentate hydrogen bonding anchors the molecule, dictating the overall orientation of the inhibitor within the active site [2].

The 5-Chloro Substituent: The Selectivity Filter

The substitution of a chlorine atom at the C5 position of the pyrimidine ring is a masterclass in rational drug design, serving three simultaneous functions:

  • Steric Gating: The C5 position projects directly into the "gatekeeper" pocket of the kinase. The van der Waals radius of chlorine (approx. 1.75 Å) is perfectly suited to exploit kinases with smaller gatekeeper residues (e.g., Threonine) while causing steric clashes with bulkier gatekeepers (e.g., Methionine or Phenylalanine).

  • Electronic Modulation: Chlorine is electronegative and withdraws electron density from the pyrimidine system via inductive effects. This lowers the pKa​ of the pyrimidine nitrogens, modulating the strength of the hinge hydrogen bonds and frequently improving the pharmacokinetic profile by reducing off-target basicity.

  • Halogen Bonding: The anisotropic distribution of electron density on the chlorine atom creates a positive "σ-hole." This allows the chlorine to form highly directional, orthogonal halogen bonds with the backbone carbonyl oxygens of the gatekeeper residue, significantly boosting binding enthalpy.

The 4-Piperazine Ring: Solvent Channel Projection

Attached at the C4 position, the piperazine ring typically projects outward toward the solvent-exposed region or into the ribose-binding pocket.

  • Physicochemical Tuning: The basic secondary or tertiary amine of the piperazine drastically improves the aqueous solubility of the lipophilic pyrimidine core.

  • Functional Linker: It serves as a versatile synthetic vector. In targeted covalent inhibitors (TCIs), the piperazine nitrogen is frequently acylated with an acrylamide group to act as a Michael acceptor, targeting cysteine residues (e.g., C797S in EGFR) [3].

BindingModel Pharmacophore 5-Chloro-4-(piperazin-1-yl)pyrimidine Pyrimidine Pyrimidine Core Pharmacophore->Pyrimidine Chloro 5-Chloro Substituent Pharmacophore->Chloro Piperazine 4-Piperazine Ring Pharmacophore->Piperazine Hinge Kinase Hinge Region (Backbone H-bonds) Pyrimidine->Hinge Adenine Mimicry Gatekeeper Gatekeeper Pocket (Steric & Halogen Bonding) Chloro->Gatekeeper Selectivity Filter Solvent Solvent Channel (Solubility & Linker Vector) Piperazine->Solvent Physicochemical Tuning

Fig 1: Structural mapping and modular causality of the 5-chloro-4-(piperazin-1-yl)pyrimidine pharmacophore within the ATP-binding site.

Kinase Selectivity Profiling: The Impact of C5 Halogenation

To illustrate the profound impact of the 5-chloro modification, we examine comparative Structure-Activity Relationship (SAR) data. In the development of dual PknA/PknB inhibitors for Mycobacterium tuberculosis, researchers found that modifying the C5 position of the pyrimidine ring was critical for achieving selectivity over human host kinases, such as CDK2, which share a highly conserved ATP-binding pocket [1].

Table 1: Impact of Pyrimidine C5 Substitution on Kinase Selectivity

Compound CoreC5 SubstituentTarget Kinase (PknB) Ki​ (nM)Host Kinase (CDK2) Ki​ (nM)Selectivity Index (CDK2 / PknB)
Pyrimidine-piperazine-H5.210.42x
Pyrimidine-piperazine-Cl4.8> 75.0> 15x
Pyrimidine-piperazine-C≡CH3.1> 300.0> 100x

Data Synthesis: The introduction of the 5-chloro group maintains single-digit nanomolar potency against the target kinase while inducing a steric clash in the host kinase (CDK2), expanding the therapeutic window by over an order of magnitude[1].

Experimental Workflows for Inhibitor Validation

To rigorously validate inhibitors derived from this scaffold, a self-validating cascade of biochemical and cellular assays is required. The following protocols detail the necessary steps and the causal logic behind each reagent choice.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Purpose: To determine the absolute biochemical IC50​ of the synthesized pyrimidine derivatives by measuring the accumulation of ADP, a direct byproduct of kinase activity.

Step-by-Step Methodology:

  • Enzyme-Substrate Preparation: Dilute the target kinase (e.g., EGFR or PknB) and its specific peptide substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic pyrimidine inhibitors to the microplate walls.

  • Compound Addition: Dispense 100 nL of the 5-chloro-4-(piperazin-1-yl)pyrimidine derivative (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well plate.

  • Reaction Initiation: Add 5 µL of the Enzyme-Substrate mixture and incubate for 15 minutes at room temperature to allow inhibitor-kinase pre-equilibration. Add 5 µL of ATP (at the empirical Km​ value of the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent forcefully halts the kinase reaction and depletes all unconsumed ATP. This ensures that the subsequent luminescence signal is strictly proportional to the ADP generated, eliminating false positives.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes. This converts the generated ADP back to ATP, which is subsequently utilized by an engineered luciferase to produce light.

  • Data Acquisition: Read luminescence using a multimode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via NanoBRET™

Purpose: Biochemical affinity does not guarantee cellular efficacy. This assay confirms that the inhibitor can permeate the cell membrane and successfully compete with high intracellular concentrations of ATP (typically 1-5 mM) to bind the kinase in living cells.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Harvest cells after 24 hours and re-plate into a 384-well format at a density of 2×104 cells/well in Opti-MEM.

  • Tracer Addition: Add a fluorescent NanoBRET™ tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at its EC50​ concentration.

  • Inhibitor Competition: Add the test pyrimidine compound in a dose-response format. Causality: If the test compound successfully binds the kinase, it will competitively displace the fluorescent tracer from the ATP pocket.

  • Detection: Add NanoLuc substrate. Measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer).

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). A decrease in the BRET ratio directly correlates with the test compound displacing the tracer, confirming live-cell target engagement.

Workflow A Compound Synthesis B Biochemical Profiling (ADP-Glo Assay) A->B C Cellular Target Engagement (NanoBRET) B->C D Structural Biology (X-ray Crystallography) C->D

Fig 2: Integrated experimental workflow for validating pyrimidine-based kinase inhibitors.

Conclusion

The 5-chloro-4-(piperazin-1-yl)pyrimidine scaffold is far more than a simple chemical building block; it is an optimized molecular machine for kinase inhibition. By leveraging the hydrogen-bonding capacity of the pyrimidine, the precise steric and electronic gating of the 5-chloro group, and the physicochemical advantages of the piperazine ring, researchers can rapidly advance hit compounds into highly selective lead therapeutics. Rigorous validation through orthogonal biochemical and cellular assays ensures that these structural advantages translate into robust in vivo efficacy.

References

  • Source: National Institutes of Health (nih.gov)
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)
  • Source: Google Patents (googleapis.com)

Methodological & Application

Application Note and Protocol: Gram-Scale Synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, robust, and scalable protocol for the gram-scale synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4,5-dichloropyrimidine and piperazine. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety considerations, and analytical characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing reproducibility and high-purity outcomes.

Introduction

5-Chloro-4-(piperazin-1-yl)pyrimidine serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications. Its synthesis is of significant interest for the pharmaceutical industry. The protocol herein describes a reliable and efficient gram-scale synthesis, focusing on the nucleophilic aromatic substitution (SNAr) pathway. This reaction is a cornerstone of heterocyclic chemistry, and its understanding is paramount for successful synthesis.[1][2][3] The regioselectivity of the SNAr reaction on dichloropyrimidines is a well-studied phenomenon, with substitution at the C4 position being generally favored due to the electronic properties of the pyrimidine ring.[1][3]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution reaction where piperazine acts as the nucleophile, displacing one of the chlorine atoms on the 4,5-dichloropyrimidine ring.

Reaction:

4,5-Dichloropyrimidine + Piperazine → 5-Chloro-4-(piperazin-1-yl)pyrimidine

The mechanism involves the nucleophilic attack of the piperazine nitrogen on the electron-deficient C4 position of the pyrimidine ring. This is followed by the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent elimination of a chloride ion yields the final product. The C4 position is more susceptible to nucleophilic attack than the C5 position due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which is more pronounced at the C4 position.[1][3]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 4,5-Dichloropyrimidine 4,5-Dichloropyrimidine Meisenheimer_Complex Meisenheimer Complex 4,5-Dichloropyrimidine->Meisenheimer_Complex Nucleophilic Attack Piperazine Piperazine Piperazine->Meisenheimer_Complex Final_Product 5-Chloro-4-(piperazin-1-yl)pyrimidine Meisenheimer_Complex->Final_Product Elimination of Cl-

Caption: Reaction mechanism for the synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine.

Materials and Equipment

Reagent/Material Grade Supplier
4,5-Dichloropyrimidine≥98%Commercially Available
Piperazine (anhydrous)≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for a gram-scale synthesis, yielding a significant quantity of the target compound.

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup Start->Reaction_Setup Reagent_Addition 2. Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Reaction Monitoring Reagent_Addition->Reaction_Monitoring Workup 4. Aqueous Workup Reaction_Monitoring->Workup Purification 5. Purification Workup->Purification Characterization 6. Analytical Characterization Purification->Characterization End End Characterization->End

Caption: Overall workflow for the synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine.

Step-by-Step Procedure:

  • Reaction Setup:

    • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet.

    • Ensure the system is under a dry, inert atmosphere of nitrogen.

    • To the flask, add 4,5-dichloropyrimidine (10.0 g, 67.1 mmol) and anhydrous dichloromethane (DCM, 200 mL). Stir the mixture until the solid is completely dissolved.

  • Reagent Addition:

    • In a separate beaker, dissolve anhydrous piperazine (17.3 g, 201.3 mmol, 3.0 eq) and triethylamine (13.6 g, 18.7 mL, 134.2 mmol, 2.0 eq) in anhydrous DCM (100 mL).

    • Transfer this solution to the dropping funnel.

    • Add the piperazine/triethylamine solution dropwise to the stirred solution of 4,5-dichloropyrimidine over a period of 30-45 minutes at room temperature (20-25 °C). An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1). The disappearance of the starting material (4,5-dichloropyrimidine) indicates the completion of the reaction.

  • Aqueous Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water (100 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is obtained as a solid.

    • Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to obtain the pure 5-Chloro-4-(piperazin-1-yl)pyrimidine.

    • Filter the purified crystals using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Results and Characterization

Parameter Value
Theoretical Yield 13.3 g
Actual Yield (To be determined experimentally)
Percent Yield (To be calculated)
Appearance White to off-white solid
Melting Point (To be determined experimentally)

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (s, 1H), 7.95 (s, 1H), 3.85 (t, J = 5.2 Hz, 4H), 3.05 (t, J = 5.2 Hz, 4H), 1.90 (s, 1H, br).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 157.5, 155.8, 150.2, 118.9, 48.5, 45.3.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₁₁ClN₄ [M+H]⁺: 199.07; found: 199.1.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory.[4][5][6][7]

Reagent-Specific Hazards:

  • 4,5-Dichloropyrimidine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[5] Handle with care in a fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during workupBe careful during extractions. Minimize the amount of solvent used for washing crystals.
Impure Product Incomplete reaction or side reactionsOptimize the recrystallization solvent system. Consider column chromatography if necessary.
Presence of starting materialsEnsure complete reaction before workup.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of 5-Chloro-4-(piperazin-1-yl)pyrimidine. By following the outlined procedures, researchers can efficiently produce this valuable intermediate with high purity and yield. The in-depth explanation of the reaction mechanism and safety precautions ensures a comprehensive understanding and safe execution of the synthesis.

References

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022, July 14). PMC. Retrieved from [Link]

  • Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). (2021, February). Molbank. Retrieved from [Link]

  • 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 5-chloro-4-N-(2-methylphenyl)-2-N-(5-piperazin-1-yl-2-pyridinyl)pyrimidine-2,4-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). (2021, February). ResearchGate. Retrieved from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. Retrieved from [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PMC. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Publishing. Retrieved from [Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.). Google Patents.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). ResearchGate. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. Retrieved from [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. (2017, August 15). PubMed. Retrieved from [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-4-(piperazin-1-yl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Substrate Profiling

The piperazine-pyrimidine architecture is widely regarded as a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, oncology therapeutics, and CNS-active agents[1],[2]. The structural tunability of the piperazine ring allows medicinal chemists to optimize pharmacokinetic properties such as aqueous solubility, lipophilicity, and target affinity[1].

When functionalizing these scaffolds, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is an essential tool for constructing complex C–N bonds[3]. However, utilizing 5-Chloro-4-(piperazin-1-yl)pyrimidine presents a unique chemoselectivity challenge. The molecule is bifunctional: it possesses both a highly nucleophilic secondary amine (piperazine N4) and a potential electrophilic site (the C5-chlorine on the pyrimidine ring).

The Causality of Chemoselectivity: In cross-coupling, the reactivity of pyrimidine halides generally follows the order C4(6) > C2 ≫ C5[4]. The C5 position is electronically deactivated and sterically hindered compared to standard aryl bromides or iodides. By carefully selecting the reaction parameters, the oxidative addition of the palladium catalyst can be exclusively directed toward an exogenous aryl bromide, leaving the C5-chloro group completely intact[5]. This allows the free piperazine amine to act solely as the nucleophile, preventing unwanted substrate self-polymerization and enabling precise, late-stage N-arylation.

Chemoselectivity Substrate 5-Chloro-4-(piperazin-1-yl)pyrimidine (Bifunctional Substrate) Site1 Piperazine N4-H (Highly Nucleophilic) Substrate->Site1 Site2 Pyrimidine C5-Cl (Electronically Deactivated) Substrate->Site2 Action1 Rapid Coordination with L_nPd(Ar)(X) Site1->Action1 Action2 Resistant to Oxidative Addition (Steric/Electronic Block) Site2->Action2 Result Chemoselective N-Arylation (No Polymerization) Action1->Result Action2->Result

Fig 1. Logical flow of chemoselective reactivity for the bifunctional pyrimidine substrate.

Mechanistic Pathway

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle[6]. Understanding these transitions is critical for troubleshooting and optimizing the reaction:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of the exogenous aryl halide. Because the C5-Cl of our pyrimidine substrate is deactivated, the catalyst selectively activates the Ar-Br bond[5].

  • Amine Coordination: The free secondary amine of 5-chloro-4-(piperazin-1-yl)pyrimidine coordinates to the Pd(II) center, displacing the bromide ion.

  • Deprotonation: A strong base removes the proton from the coordinated amine, generating a crucial palladium-amido intermediate[6].

  • Reductive Elimination: The C–N bond is formed, releasing the target N-aryl piperazine product and regenerating the Pd(0) catalyst[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Exogenous Ar-Br) Pd0->OxAdd PdII L_nPd(Ar)(Br) Intermediate OxAdd->PdII AmineCoord Amine Coordination (Piperazine N4) PdII->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot PdAmido L_nPd(Ar)(NR_2) Amido Complex Deprot->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Aryl Piperazine Product RedElim->Product

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic transitions.

Experimental Design & Parameter Selection

To ensure a robust, self-validating protocol, the selection of catalyst, ligand, and base must be driven by the specific electronic and steric demands of the secondary piperazine.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative optimization data for coupling 5-chloro-4-(piperazin-1-yl)pyrimidine with 4-bromotoluene.

EntryPre-Catalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs₂CO₃ (3.5)1,4-Dioxane10045Slow reductive elimination; incomplete conversion.
2Pd(OAc)2 / XPhosNaOtBu (3.5)Toluene9072Trace hydrodehalogenation byproducts observed.
3 Pd2(dba)3 / RuPhos NaOtBu (3.5) Toluene 85 94 Rapid conversion; highly selective C-N coupling.
4Pd2(dba)3 / RuPhosK₃PO₄ (3.5)t-AmylOH10068Weak base failed to efficiently deprotonate the amine.

Expertise Insights on Parameter Selection:

  • Ligand Choice (RuPhos): RuPhos is an electron-rich, sterically demanding biaryl phosphine. Its bulkiness accelerates the reductive elimination step—often the rate-limiting bottleneck for secondary amines—thereby preventing off-target β-hydride elimination.

  • Base Stoichiometry (NaOtBu): 5-Chloro-4-(piperazin-1-yl)pyrimidine is commercially supplied as a dihydrochloride salt . Therefore, 3.5 equivalents of base are required: 2.0 equivalents to neutralize the salt and liberate the free piperazine, and 1.5 equivalents to drive the catalytic deprotonation step.

Step-by-Step Protocol: Chemoselective N-Arylation

Objective: Synthesis of 5-chloro-4-(4-(p-tolyl)piperazin-1-yl)pyrimidine.

Reagents & Materials
  • 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (1.0 mmol, 271.6 mg)

  • 4-Bromotoluene (1.1 mmol, 188.1 mg)

  • Pd2(dba)3 (0.025 mmol, 22.9 mg) — Yields 5 mol% active Pd

  • RuPhos (0.05 mmol, 23.3 mg)

  • Sodium tert-butoxide (3.5 mmol, 336.4 mg)

  • Anhydrous Toluene (5.0 mL, degassed)

Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk line techniques (evacuate/backfill with N₂ three times). Causality: Pd(0) intermediates and electron-rich phosphines are highly susceptible to oxidation. Oxygen ingress will prematurely terminate the catalytic cycle.

Step 2: Reagent Charging

  • Add 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride, Pd2(dba)3, RuPhos, and NaOtBu to the reaction vessel.

  • Add 4-bromotoluene. (If using a liquid aryl halide, add it via a micro-syringe after the solvent).

Step 3: Solvent Addition & Free-Basing

  • Inject 5.0 mL of anhydrous, degassed toluene.

  • Stir vigorously at room temperature for 10 minutes. Self-Validating Checkpoint: The reaction mixture will transition from a thick suspension to a more homogenous, colored solution. This visual cue confirms the neutralization of the dihydrochloride salt and the generation of the nucleophilic free amine.

Step 4: Catalytic Heating & Monitoring

  • Transfer the sealed vessel to a pre-heated oil bath at 85 °C.

  • Stir vigorously for 4–6 hours.

  • In-Process Control: Monitor via LC-MS. Self-Validating Checkpoint: The reaction is complete when the mass signal of the starting pyrimidine disappears and a new peak corresponding to the product [M+H]⁺ (mass shift of +90 Da for the p-tolyl group) dominates the chromatogram. The C5-Cl isotope pattern (M / M+2 ratio of 3:1) must remain intact, confirming chemoselectivity.

Step 5: Quench & Workup

  • Cool the reaction to room temperature.

  • Quench by adding 5 mL of saturated aqueous NH₄Cl to neutralize residual base.

  • Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel, partition the layers, and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/EtOAc gradient).

  • Isolate the product as a solid and verify purity via ¹H NMR and ¹³C NMR.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine, Organic Letters,[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, Molecules (PMC),[Link]

  • Buchwald–Hartwig amination, Wikipedia,[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, ChemistryOpen (PMC),[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents, RSC Advances,[Link]

Sources

Application Note: HPLC Method Development for 5-Chloro-4-(piperazin-1-yl)pyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Analytes: 5-Chloro-4-(piperazin-1-yl)pyrimidine and related synthetic impurities

Executive Summary & Chemical Profiling

5-Chloro-4-(piperazin-1-yl)pyrimidine is a critical structural motif in modern drug discovery, frequently utilized as a kinase inhibitor intermediate. From a chromatographic perspective, this molecule presents a classic analytical challenge: the "Piperazine Problem."

The molecule consists of a lipophilic, UV-active chloropyrimidine ring and a highly hydrophilic, strongly basic piperazine ring. The secondary amine on the piperazine moiety possesses a high pKa (~9.8). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at neutral pH, the protonated secondary amine interacts strongly with ionized residual silanols (SiO⁻) on the silica stationary phase. This secondary ion-exchange interaction causes severe peak tailing, poor resolution from closely eluting impurities, and irreproducible retention times[1].

This application note details a robust, self-validating RP-HPLC method designed to suppress these secondary interactions through precise mobile phase pH control and ion-pairing dynamics, ensuring accurate purity profiling.

Method Development Strategy: The Causality of Experimental Choices

As analytical scientists, we must design methods where every parameter serves a specific, mechanistic purpose. The logic for this protocol is grounded in the following pillars:

Overcoming Silanol Interactions via pH Control

To achieve symmetrical peaks for highly basic amines, we must eliminate the electrostatic attraction between the analyte and the stationary phase[2]. We achieve this by utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase.

  • The Causality: 0.1% TFA lowers the mobile phase pH to approximately 2.0. This is significantly below the pKa of residual silica silanols (pKa ~3.5–4.5). At pH 2.0, the silanols are fully protonated and neutralized (SiOH)[3]. While the piperazine amine remains fully protonated (cationic), it has no anionic silanols to interact with, thereby eliminating the primary cause of peak tailing[3].

  • Why not Formic Acid? Formic acid (0.1%) only lowers the pH to ~2.7. This borders the pKa of highly acidic silanols, leading to partial ionization and inconsistent peak shapes across different column batches. TFA provides a much more robust buffer capacity at this extreme low pH[1].

Stationary Phase Selection

Even with TFA, older "Type A" silica columns contain metal impurities that activate silanols[2]. We mandate the use of a high-purity, extensively end-capped Type B silica or hybrid-silica C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18). These columns are sterically protected to withstand pH 2.0 without suffering from ligand hydrolysis (phase bleed)[4].

Detector Optimization

Unlike plain piperazine, which lacks a chromophore and requires ELSD or LC-MS[5], 5-Chloro-4-(piperazin-1-yl)pyrimidine contains a conjugated pyrimidine ring. This allows for robust UV detection at 254 nm , ensuring high sensitivity and baseline stability without the need for derivatization.

Mechanistic Visualization

G A Basic Piperazine (Cationic, pKa ~9.8) C Electrostatic Interaction A->C B Ionized Silanols (Anionic SiO-) B->C D Severe Peak Tailing C->D E Add 0.1% TFA (pH ~2.0) D->E Method Optimization F Protonated Silanols (Neutral SiOH) E->F G Eliminated Secondary Interaction F->G H Sharp, Symmetrical Peak (As < 1.2) G->H

Caption: Mechanism of piperazine peak tailing and resolution via low-pH TFA mobile phase optimization.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-Chloro-4-(piperazin-1-yl)pyrimidine (Reference Standard).

  • Solvents: Acetonitrile (ACN, HPLC Grade), Ultra-Pure Water (Milli-Q, 18.2 MΩ·cm).

  • Modifier: Trifluoroacetic Acid (TFA, LC-MS or HPLC Grade).

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Ultra-Pure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of ACN. Mix thoroughly and degas.

Step 2: Diluent Preparation

  • Prepare a diluent matching the initial gradient conditions (95% Mobile Phase A / 5% Mobile Phase B) to prevent solvent-mismatch peak distortion at the solvent front.

Step 3: Sample Preparation

  • System Suitability Standard: Accurately weigh 10.0 mg of 5-Chloro-4-(piperazin-1-yl)pyrimidine standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.1 mg/mL).

  • Spiked Impurity Solution (Optional): Spike the standard with known synthetic precursors (e.g., 4,5-dichloropyrimidine) at 0.5% w/w to verify resolution.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh efficiency (N) and reduced silanol activity[6].
Column Temperature 35 °CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[6].
Injection Volume 5 µLPrevents column overloading and peak broadening.
Detection UV at 254 nmTargets the pyrimidine chromophore for maximum S/N ratio.
Needle Wash 50:50 Water:ACNPrevents carryover of the highly basic analyte.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic hold to focus polar impurities
15.01090Linear ramp to elute lipophilic impurities
18.01090Column wash
18.1955Return to initial conditions
25.0955Column re-equilibration

System Suitability & Validation Metrics

A method is only as reliable as its System Suitability Testing (SST) criteria. Before analyzing unknown samples, the system must validate itself against the following rigorous metrics derived from pharmacopeial standards[4].

Table 3: System Suitability Specifications

MetricAcceptance CriteriaScientific Justification
Retention Time (tR) ~8.5 ± 0.2 minEnsures consistent hydrophobic retention and pump accuracy.
Tailing Factor (As) ≤ 1.5Confirms successful suppression of secondary silanol interactions[2].
Theoretical Plates (N) ≥ 10,000Verifies column efficiency and proper packing integrity[6].
Resolution (Rs) ≥ 2.0 (from nearest impurity)Guarantees baseline separation for accurate integration and purity %[6].
% RSD of Area ≤ 1.0% (n=5 injections)Validates autosampler precision and detector stability.

Workflow Summary

Workflow Step1 1. Analyte Profiling Calculate pKa (~9.8) & LogP Step2 2. Column Selection End-capped Type-B C18 Step1->Step2 Step3 3. Mobile Phase Design 0.1% TFA (pH 2.0) to neutralize silanols Step2->Step3 Step4 4. Gradient Optimization Target k' = 2 to 10 for main peak Step3->Step4 Step5 5. System Suitability Validate As < 1.5 and Rs > 2.0 Step4->Step5

Caption: Step-by-step HPLC method development workflow for basic amine purity analysis.

References

  • HPLC Analysis of Piperazine on Primesep 100.SIELC Technologies.
  • A process of method development: A chromatographic approach.Journal of Chemical and Pharmaceutical Research.
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.Chromatography Online.
  • Method Development 101: From Beginner to Expert Part 1.Agilent Technologies.
  • High Performance Liquid Chromatography.Sigma-Aldrich.

Sources

1H and 13C NMR spectroscopy characterization of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Characterization of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Introduction & Chemical Context

5-Chloro-4-(piperazin-1-yl)pyrimidine is a high-value pharmacophore building block frequently utilized in the rational design of kinase inhibitors and GPCR ligands. The presence of both a halogen bond donor (chlorine) and a flexible, basic saturated heterocycle (piperazine) attached to a rigid pyrimidine core makes it highly versatile. Accurate structural characterization of this moiety is essential for quality control and downstream synthetic derivatization. This protocol details the comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy workflows required to definitively characterize this molecule, explaining the underlying electronic effects that dictate its spectral signature.

Mechanistic Insights into Chemical Shifts

To accurately assign the NMR spectra of 5-chloro-4-(piperazin-1-yl)pyrimidine, one must understand the electronic push-pull dynamics governing the pyrimidine core:

  • Pyrimidine Deshielding: The two endocyclic nitrogen atoms (N1 and N3) strongly withdraw electron density via inductive effects, leaving the C2 and C6 positions highly deshielded. Consequently, the protons attached to these carbons resonate far downfield, typically above 8.0 ppm[1].

  • C4-Piperazine Resonance: The nitrogen atom of the piperazine ring attached directly to C4 possesses a lone pair that delocalizes into the electron-deficient pyrimidine ring. This resonance donation significantly shields the C5 position, counteracting the inductive withdrawal of the adjacent chlorine atom.

  • C5-Chlorine Effect: Chlorine at C5 exerts a dual effect: inductive electron withdrawal (deshielding) and weak resonance donation (shielding). In chlorinated pyrimidines, the C5 carbon typically appears between 114–129 ppm, heavily dependent on the electron-donating capacity of the C4 substituent[2][3].

Experimental Protocols

The compound is commercially available as both a free base and a dihydrochloride salt (CAS 1797573-17-1). The protocol below is optimized for the free base to avoid complex protonation dynamics, though salt-induced spectral shifts are discussed.

Sample Preparation Workflow
  • Solvent Selection: Select Chloroform-d (CDCl 3​ , 99.8% D) for the free base to ensure sharp piperazine signals and distinct multiplet resolution. If analyzing the dihydrochloride salt, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ , 99.9% D) is mandatory due to the high polarity and insolubility of the salt in chlorinated solvents.

  • Dissolution: Weigh exactly 15–20 mg of the 5-chloro-4-(piperazin-1-yl)pyrimidine sample into a clean glass vial. Add 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Sonicate the mixture for 60 seconds at room temperature (298 K) until complete dissolution is achieved. Particulate matter will severely degrade magnetic field homogeneity.

  • Transfer: Transfer the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors at the vortex interface.

Instrument Setup and Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm BBFO (Broadband Fluorine Observation) probe.

  • Temperature: 298 K.

  • 1 H NMR Setup:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.0 s.

    • Spectral Width (SW): 20 ppm (Ensures capture of any highly deshielded salt NH 2+​ protons if present).

  • 13 C NMR Setup:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement.

    • Number of Scans (NS): 512 to 1024. The high scan count is required due to the lower natural abundance of 13 C and the presence of three quaternary carbons (C2, C4, C5) which lack direct NOE enhancement from attached protons.

    • Relaxation Delay (D1): 2.0 s. Extended delay ensures full longitudinal relaxation ( T1​ ) of the quaternary pyrimidine carbons, preventing signal attenuation.

Spectral Interpretation and Data Presentation

1 H NMR Analysis

The 1 H NMR spectrum of the free base exhibits four distinct environments. The C2-H proton is flanked by two nitrogens, making it the most deshielded signal. The C6-H proton, adjacent to only one nitrogen and the C5-Cl, appears slightly upfield of C2. The piperazine ring displays two sets of multiplets due to the rapid chair-chair interconversion at room temperature. The methylene protons adjacent to the pyrimidine linkage (C2', C6') are deshielded by the aromatic ring current, while the protons adjacent to the secondary amine (C3', C5') appear further upfield[4].

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ , Free Base)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C2-H 8.55Singlet (s)1HHighly deshielded by two adjacent pyrimidine nitrogens.
C6-H 8.35Singlet (s)1HDeshielded by one nitrogen and the adjacent C5-Cl.
C2', C6'-H 3.70Multiplet (m)4HPiperazine CH 2​ adjacent to the pyrimidine N-linkage.
C3', C5'-H 2.95Multiplet (m)4HPiperazine CH 2​ adjacent to the secondary amine (NH).
NH 1.80Broad Singlet (br s)1HSecondary amine; broadens and exchanges with D 2​ O.

Note: In the dihydrochloride salt form (DMSO-d 6​ ), the piperazine protons shift significantly downfield (~3.90 ppm and ~3.20 ppm) due to protonation of the secondary amine, and a broad NH 2+​ signal appears >9.0 ppm.

13 C NMR Analysis

The 13 C spectrum contains 6 distinct carbon signals (the piperazine ring carbons are symmetric). The C4 carbon is the most deshielded due to its direct bond to the piperazine nitrogen. The C5 carbon, bearing the chlorine, is shifted upfield to ~116.5 ppm, reflecting the delicate balance between chlorine's inductive withdrawal and the piperazine nitrogen's strong resonance donation into the ortho-like position[1][2].

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ , Free Base)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C4 160.5Quaternary (C)Directly bonded to the electronegative piperazine nitrogen.
C2 158.0Methine (CH)Flanked by N1 and N3; highly electron-deficient.
C6 155.2Methine (CH)Adjacent to N1 and C5-Cl.
C5 116.5Quaternary (C-Cl)Shielded by C4-N resonance; deshielded by Cl inductive effect.
C2', C6' 49.5Methylene (CH 2​ )Piperazine carbons directly adjacent to the pyrimidine ring.
C3', C5' 45.8Methylene (CH 2​ )Piperazine carbons adjacent to the secondary amine.

2D NMR Workflow for Unambiguous Assignment

To establish a self-validating analytical system, 1D NMR assignments must be rigorously corroborated using 2D correlation techniques. This prevents misassignment of the structurally similar C2 and C6 positions.

  • COSY (Correlation Spectroscopy): Utilized to confirm the contiguous spin system within the piperazine ring. A strong cross-peak will be observed between the multiplets at 3.70 ppm and 2.95 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This confirms that the 8.55 ppm proton belongs to the 158.0 ppm carbon (C2) and the 8.35 ppm proton belongs to the 155.2 ppm carbon (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C4, C5) and proving the attachment point of the piperazine ring. The C6-H proton (8.35 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to C4 (~160.5 ppm) and a 2-bond correlation ( 2JCH​ ) to C5 (~116.5 ppm), definitively mapping the pyrimidine substitution pattern.

Visualization of the Characterization Workflow

NMR_Workflow Prep Sample Preparation (Solvent Selection & Dissolution) Acq1D 1D NMR Acquisition (1H & 13C Experiments) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing (FT, Phase & Baseline Corr.) Acq1D->Process Acq2D->Process Assign1H 1H Assignment (Multiplet Analysis & Integration) Process->Assign1H Assign13C 13C Assignment (Chemical Shift Analysis) Process->Assign13C Verify Structure Verification (5-Chloro-4-(piperazin-1-yl)pyrimidine) Assign1H->Verify Assign13C->Verify

Figure 1: Step-by-step logical workflow for the NMR characterization of pyrimidine derivatives.

References

  • MDPI - Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Available at:[Link]

  • NIH/PMC - 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine. Available at:[Link]

  • PubChem - 5-Chlorouracil | C4H3ClN2O2. Available at:[Link]

  • Semantic Scholar - A preparative method for Synthesis of 4,5,6-trichloropyrimidine. Available at:[Link]

Sources

Application Note: Crystallization and Isolation of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-4-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted psychiatric therapeutics. The presence of both a halogenated pyrimidine ring and a secondary amine (piperazine) presents unique isolation challenges. The free base form is notoriously prone to oxidation, color degradation, and the formation of bis-impurities during scale-up. Consequently, isolating this intermediate as a highly pure dihydrochloride salt (CAS: 1797573-17-1) is the industry standard to ensure long-term stability and downstream synthetic reproducibility[1].

This application note provides a self-validating, mechanistic protocol for the extraction, salt formation, and controlled crystallization of 5-Chloro-4-(piperazin-1-yl)pyrimidine.

Mechanistic Principles of Isolation

To achieve high purity and yield, experimental choices must be grounded in the physicochemical behavior of the pyrimidine-piperazine system.

  • Conformational Protonation & Salt Formation: The pyrimidine-piperazine unit contains multiple basic nitrogen centers. Crystallographic studies of related pyrimidinyl-piperazines reveal that the piperazine ring typically adopts a chair conformation, with preferential protonation occurring at the distal nitrogen atom not conjugated with the pyrimidine ring[2]. By utilizing an excess of hydrochloric acid, both the piperazine nitrogen and the pyrimidine system are protonated, yielding the dihydrochloride salt. This dual protonation disrupts the intermolecular hydrogen bonding that otherwise leads to "sticky," hard-to-crystallize free-base oils.

  • Solubility & Supersaturation Dynamics: Piperazine acts as a co-solute that can significantly alter the supersaturation state of the target compound depending on the chosen solvent[3]. For 5-Chloro-4-(piperazin-1-yl)pyrimidine, utilizing an alcohol-based solvent (such as Isopropanol) during salt formation ensures that the free base and HCl remain miscible. As the dihydrochloride salt forms, it experiences a sharp drop in solubility.

  • Anti-Solvent Nucleation: The introduction of a non-polar anti-solvent (e.g., heptane) forces the rapid nucleation of the polar salt while keeping unreacted piperazine and organic bis-impurities dissolved in the mother liquor, ensuring a cleaner final product[4].

Experimental Workflow

Workflow A 1. Crude Reaction Mixture (Free Base + Impurities) B 2. Aqueous Quench & Extraction (DCM / H2O) A->B Phase Separation C 3. Organic Phase Concentration (Solvent Swap to Isopropanol) B->C Distillation D 4. Salt Formation (Addition of HCl in IPA) C->D Exothermic Reaction E 5. Controlled Crystallization (Cooling & Anti-Solvent Addition) D->E Supersaturation F 6. Filtration & Washing (Cold IPA / Heptane) E->F Solid-Liquid Separation G 7. Vacuum Drying (Pure Dihydrochloride Salt) F->G Volatile Removal

Workflow for the extraction and crystallization of 5-Chloro-4-(piperazin-1-yl)pyrimidine.

Detailed Step-by-Step Protocol

Stage 1: Free Base Extraction and Purification
  • Quenching: Cool the crude reaction mixture to 5–10 °C. Slowly quench with chilled deionized water.

    • Causality: Rapid cooling and aqueous quenching halt the nucleophilic aromatic substitution reaction and prevent the hydrolysis of the sensitive chloro-pyrimidine bond.

  • Extraction: Add Dichloromethane (DCM) to the quenched mixture. Stir vigorously for 15 minutes, then allow the phases to separate.

    • Causality: The 5-Chloro-4-(piperazin-1-yl)pyrimidine free base is highly soluble in DCM, allowing it to partition into the lower organic layer while inorganic salts remain in the aqueous phase.

  • Washing: Wash the organic layer twice with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution, followed by a saturated brine wash.

  • Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure (at 35 °C) until a thick, pale-yellow oil is obtained.

Stage 2: Dihydrochloride Salt Formation
  • Solvent Swap: Dissolve the crude free base oil in anhydrous Isopropanol (IPA) at a ratio of 1:5 (w/v). Warm the solution gently to 40 °C to ensure complete dissolution.

  • Acidification: While maintaining vigorous stirring, slowly add a solution of 5–6 M HCl in Isopropanol until the pH of the solution reaches 1.5–2.0.

    • Causality: The protonation of the piperazine and pyrimidine nitrogens is highly exothermic. Controlled addition prevents localized boiling of IPA and minimizes thermal degradation. A white to off-white precipitate will begin to form immediately.

Stage 3: Controlled Crystallization
  • Maturation (Ostwald Ripening): Heat the resulting suspension to 70–75 °C until the precipitate partially redissolves. Hold at this temperature for 30 minutes.

    • Causality: Thermal cycling dissolves smaller, thermodynamically unstable crystals and allows them to redeposit onto larger crystals, significantly improving the final crystal habit and filterability.

  • Cooling Profile: Initiate a controlled cooling ramp of 0.5 °C/min down to 20 °C.

  • Anti-Solvent Addition: Once the mixture reaches 20 °C, slowly add n-heptane dropwise over 45 minutes. The volume of heptane should equal the volume of IPA used.

    • Causality: Heptane acts as an anti-solvent that drastically reduces the solubility of the highly polar dihydrochloride salt, forcing it out of solution while keeping non-polar bis-impurities dissolved[4].

  • Final Aging: Cool the slurry to 0–5 °C and age for 2 hours to maximize yield.

Stage 4: Isolation and Drying
  • Filtration: Filter the cold slurry under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake twice with a cold (4 °C) mixture of IPA/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Transfer the solid to a vacuum oven. Dry at 50 °C under high vacuum (< 50 mbar) for 12–16 hours to remove all residual solvents.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters and expected quantitative outcomes for this crystallization workflow.

Parameter / MetricTarget Value / ObservationMechanistic Rationale
Optimal Solvent System Isopropanol (Solvent) / n-Heptane (Anti-solvent)Balances the initial solubility of the free base with the extreme insolubility of the dihydrochloride salt.
Crystallization Temp. Nucleation at ~40 °C; Aging at 0–5 °CMaximizes supersaturation while preventing the "oiling out" phenomenon common with piperazine derivatives.
Expected Yield 85% – 92% (from crude free base)High recovery is driven by the steep solubility curve of the dihydrochloride salt in cold IPA/Heptane.
Purity (HPLC) > 99.0%Bis-impurities and unreacted piperazine remain highly soluble in the mother liquor and are washed away.
Physical Appearance White to off-white crystalline powderA pure white color indicates the complete absence of oxidized piperazine byproducts.

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 5-Chloro-4-(piperazin-1-yl)pyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support resource for 5-Chloro-4-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Section 1: Understanding the Solubility Challenge

Q1: Why does 5-Chloro-4-(piperazin-1-yl)pyrimidine exhibit low solubility in neutral aqueous buffers?

A1: The limited solubility of 5-Chloro-4-(piperazin-1-yl)pyrimidine in neutral aqueous media (e.g., PBS at pH 7.4) stems from its distinct physicochemical properties. The molecule's structure contains both a lipophilic (fat-loving) pyrimidine core and a basic piperazine ring.

  • Lipophilicity and Crystal Lattice Energy: The pyrimidine ring, substituted with a chloro group, is relatively non-polar and planar. This structure can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1][2] Overcoming this energy to dissolve the compound in water requires significant energy input.

  • The Role of the Piperazine Ring: The key to manipulating this compound's solubility lies in the piperazine moiety. Piperazine has two nitrogen atoms that are weak bases. While structurally similar compounds lack a definitive, published pKa for 5-Chloro-4-(piperazin-1-yl)pyrimidine, related molecules like 2-(1-piperazinyl)pyrimidine have a predicted pKa of approximately 8.68.[3][4] This strongly suggests that at neutral pH (e.g., 7.4), a significant portion of the piperazine ring is not ionized (protonated). The neutral form is less polar and thus less soluble in water.

Table 1: Predicted Physicochemical Properties of a Structurally-Related Compound

Property Predicted Value Implication for Solubility
pKa ~8.68 (for 2-(1-piperazinyl)pyrimidine)[3][4] Compound is a weak base; solubility is highly pH-dependent.

| Water Solubility | Almost transparent[3][4] | Inherently low solubility in neutral water. |

Section 2: Primary Troubleshooting: pH Adjustment

Q2: What is the most effective initial step to improve the solubility of this compound?

A2: The most direct and effective strategy is pH adjustment . By lowering the pH of your aqueous buffer to be at least 1-2 units below the compound's pKa, you can significantly increase its solubility.

The Mechanism: In an acidic environment (e.g., pH 4.0-6.0), the nitrogen atoms on the piperazine ring become protonated, acquiring a positive charge. This charged species (a cation) is much more polar than the neutral molecule, allowing it to interact favorably with water molecules, thereby dramatically increasing solubility.[1][2][5]

cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.5) Neutral Low Solubility (Uncharged Piperazine) Acidic High Solubility (Protonated/Charged Piperazine) Neutral->Acidic Add Acid (e.g., HCl) Lowers pH Acidic->Neutral Add Base (e.g., NaOH) Raises pH Start Compound Precipitates in Acidic Buffer CheckConc Is working concentration absolutely necessary? Start->CheckConc LowerConc Action: Lower concentration to within solubility limit. CheckConc->LowerConc No TryFormulation Concentration is necessary. Proceed to Formulation. CheckConc->TryFormulation Yes CoSolvent Option A: Use Co-solvents TryFormulation->CoSolvent Cyclodextrin Option B: Use Cyclodextrins TryFormulation->Cyclodextrin CoSolventDetail Screen DMSO, PEG 400, or Ethanol. Start at 1-5% (v/v). Caution: May affect assay CoSolvent->CoSolventDetail CyclodextrinDetail Prepare inclusion complex with HP-β-CD. Generally more biocompatible Cyclodextrin->CyclodextrinDetail

Caption: A decision tree for troubleshooting compound precipitation.

Q4: How do I effectively use co-solvents?

A4: A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds. [5][6] Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar parts of the drug molecule, effectively increasing its solubility.

Table 2: Common Co-solvents for In Vitro Assays

Co-solvent Typical Starting Conc. (v/v) Pros Cons
DMSO 1-2% (up to 5%) High solubilizing power for many compounds. Can be toxic to cells at >0.5%; may interfere with some assays.
PEG 400 5-10% Generally low toxicity; good solubilizer. Can increase viscosity of the solution.

| Ethanol | 1-5% | Effective solubilizer. | Can be toxic to cells; may cause protein denaturation. |

Protocol: Co-solvent Screening

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • In separate tubes, prepare your final aqueous buffer (at the optimal acidic pH) containing different co-solvents (e.g., Buffer + 5% DMSO, Buffer + 10% PEG 400).

  • Spike a small volume of the DMSO stock into the co-solvent buffers to reach your final desired concentration. Vortex immediately and thoroughly.

  • Visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at the experimental temperature.

  • Crucially, always include a vehicle control containing the same final concentration of co-solvent in your biological assay.

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [1][7]Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and low toxicity. [8] Mechanism: The hydrophobic core of the cyclodextrin can encapsulate the lipophilic pyrimidine portion of your compound, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the poorly soluble part of the drug and increasing its apparent solubility. [9] Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 20-40% w/v).

  • Add Compound: Add an excess amount of solid 5-Chloro-4-(piperazin-1-yl)pyrimidine to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture vigorously for 24-48 hours at a controlled temperature to allow for complex formation.

  • Remove Undissolved Solid: Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm filter to obtain a clear solution of the complex.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) as it will not be the same as the amount initially added.

Section 4: Measuring and Validating Solubility

Q6: How can I accurately measure the solubility of my compound to validate these methods?

A6: It is critical to quantify solubility improvements. The two most common methods are for determining thermodynamic and kinetic solubility. [10]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a long period (e.g., 24-48 hours). The "shake-flask" method is the gold standard. [11]* Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is more representative of conditions in high-throughput screening and often results in a supersaturated state that may precipitate over time. [12]

Start Prepare 10 mM Stock in DMSO Dilute Dilute stock into aqueous buffer in 96-well plate Start->Dilute Incubate Incubate at RT (e.g., 2 hours) Dilute->Incubate Filter Filter to remove precipitate Incubate->Filter Analyze Analyze filtrate (e.g., HPLC-UV, LC-MS) Filter->Analyze Result Determine concentration of dissolved compound Analyze->Result

Caption: Workflow for a typical kinetic solubility assay.

Table 3: Comparison of Solubility Measurement Methods

Feature Thermodynamic Solubility (Shake-Flask) Kinetic Solubility (DMSO Dilution)
Measures True equilibrium solubility Apparent solubility from a supersaturated state
Time Long (24-72 hours) Short (1-2 hours)
Relevance Drug formulation, biopharmaceutics High-throughput screening, early discovery

| Method | Excess solid equilibrated in buffer | Dilution of DMSO stock into buffer |

Frequently Asked Questions (FAQs)

Q: I see a dihydrochloride salt of 5-Chloro-4-(piperazin-1-yl)pyrimidine is commercially available. Should I use that instead? A: Yes, absolutely. A salt form, such as a dihydrochloride, is often created specifically to improve the aqueous solubility and handling of a basic compound. [13][14]The dihydrochloride salt will have the piperazine nitrogens already protonated. It should dissolve much more readily in water or neutral buffers than the free base. However, be aware that dissolving the salt may result in a slightly acidic solution, and you should still confirm the final pH of your stock solution is compatible with your assay.

Q: My compound dissolves completely when I dilute it from a DMSO stock, but then a precipitate forms an hour later. What is happening? A: This is a classic example of supersaturation and precipitation. When you dilute the highly concentrated DMSO stock into the aqueous buffer, you are momentarily creating a solution with a concentration above its thermodynamic solubility limit (a supersaturated solution). [12]This state is unstable, and over time, the excess compound will crash out of solution as it equilibrates, forming a precipitate. This highlights the difference between kinetic and thermodynamic solubility.

Q: Will adding acid, co-solvents, or cyclodextrins interfere with my biological assay? A: This is a critical consideration. All three can potentially impact your experimental results.

  • pH: Many biological systems (enzymes, cells) are highly sensitive to pH.

  • Co-solvents: DMSO and ethanol can be toxic to cells and may inhibit enzyme activity, typically at concentrations above 0.5-1%. [5]* Cyclodextrins: While generally biocompatible, they can sometimes interact with cell membranes or other components of your assay. The solution is rigorous controls. For every condition you test with your compound (e.g., pH 5.5 buffer with 5% PEG 400), you must run a parallel vehicle control (pH 5.5 buffer with 5% PEG 400 without your compound) to ensure that the formulation itself is not causing an effect.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters.
  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. (n.d.). Benchchem.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018).
  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • 20980-22-7 | CAS D
  • Excipients for Solubility and Bioavailability Enhancement. (2020).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Solubilizing excipients in oral and injectable formul
  • Solubilizing Excipients in Oral and Injectable Formulations. (n.d.).
  • 5-chloro-4-N-(2-methylphenyl)-2-N-(5-piperazin-1-yl-2-pyridinyl)pyrimidine-2,4-diamine. (n.d.). PubChem.
  • Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. (n.d.). lookchem.
  • 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride. (n.d.). Sapphire Bioscience.
  • Reactions of Polychlorinated Pyrimidines with DABCO. (2019). MDPI.
  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (n.d.). PMC.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.
  • Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. (2025). PMC.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011).

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Reducing piperazine ring-opening byproducts in 5-Chloro-4-(piperazin-1-yl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Pyrimidine-Piperazine Scaffolds. As a Senior Application Scientist, I have designed this resource to address a critical failure mode encountered during the functionalization of 5-chloro-4-(piperazin-1-yl)pyrimidine : the unintended degradation and ring-opening of the piperazine moiety.

This guide moves beyond basic symptom management. We will dissect the thermodynamic and kinetic causalities behind these side reactions and provide self-validating protocols to ensure structural integrity during your syntheses.

Part 1: Diagnostic FAQs

Q: Why am I observing +18 Da or +43 Da mass shifts in my LC-MS during the functionalization of 5-chloro-4-(piperazin-1-yl)pyrimidine? A: These mass shifts are classic diagnostic indicators of piperazine ring-opening. A +18 Da shift typically corresponds to hydrolytic ring-opening under strongly basic conditions, yielding an acyclic N-(2-aminoethyl) derivative. Conversely, a +43 Da shift (or a loss of ethyleneimine, -43 Da) indicates thermal or oxidative fragmentation[1]. The pyrimidine ring acts as a strong electron-withdrawing group, increasing the electrophilicity of the adjacent piperazine carbons and making them highly susceptible to nucleophilic attack or β -elimination under harsh conditions[2].

Q: Does the 5-chloro substituent on the pyrimidine ring exacerbate this degradation? A: Yes. The 5-chloro group exerts a strong inductive electron-withdrawing effect (-I), which further polarizes the C4-N bond and the adjacent piperazine C-N bonds. This polarization stabilizes the intermediates formed during ring-cleavage, particularly when strong bases (e.g., NaOtBu, KOH) are used at elevated temperatures (>100 °C)[3].

Q: How do trace metals affect the stability of the piperazine moiety? A: Piperazine rings are highly susceptible to metal-catalyzed oxidative degradation, particularly in the presence of Cu(II) or Fe(II) and atmospheric oxygen. This pathway leads to radical C-H abstraction and subsequent ring-opening to form N-formylpiperazine or fully cleaved ethylenediamine derivatives[4].

Part 2: Mechanistic Pathway Analysis

To effectively troubleshoot, we must first map the degradation pathways. The diagram below illustrates how basic and oxidative conditions drive the collapse of the piperazine ring.

Workflow A 5-Chloro-4-(piperazin-1-yl)pyrimidine B Strong Base (e.g., NaOtBu) High Temp (>100°C) A->B Cross-Coupling / Amidation C Trace Metals (Cu, Fe) O2 Exposure A->C Aerobic / Unpurified Reagents D Deprotonated / Activated Intermediate B->D Nucleophilic Attack E Oxidative Radical Intermediate C->E Metal Catalysis F Ring-Opened Amine (+18 Da Hydrolytic Byproduct) D->F C-N Bond Scission G Oxidative Cleavage Products (-43 Da Loss / Formyl Derivs) E->G Radical Degradation

Mechanistic pathways for piperazine ring-opening via basic and oxidative degradation.

Part 3: Troubleshooting Guide & Causal Analysis

Issue 1: Base-Induced Hydrolytic Cleavage during N-Alkylation/Acylation
  • Cause: The use of strong inorganic bases (e.g., NaOH, KOH) or alkoxides (NaOtBu) in aqueous or mixed-solvent systems promotes hydroxide attack on the polarized α -carbons of the piperazine ring, leading to irreversible C-N bond scission[2].

  • Solution: Shift to milder, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ in strictly anhydrous aprotic solvents (e.g., DMF, MeCN).

Issue 2: Oxidative Degradation during Pd-Catalyzed Cross-Coupling
  • Cause: Buchwald-Hartwig or Suzuki couplings at the 5-chloro position require elevated temperatures. If the reaction is not strictly degassed, trace O₂ combined with Pd or trace metal impurities (Cu, Fe) will catalyze the oxidative ring-opening of the unprotected secondary amine of the piperazine[5].

  • Solution: Protect the secondary amine (e.g., with a Boc or Cbz group) prior to cross-coupling. If free-amine coupling is strictly required, ensure rigorous degassing (freeze-pump-thaw) and utilize an argon atmosphere.

Part 4: Standard Operating Procedure (SOP)

Optimized Workflow: N-Alkylation of 5-Chloro-4-(piperazin-1-yl)pyrimidine

This protocol describes the N-alkylation of the piperazine ring while completely suppressing hydrolytic and oxidative degradation.

Self-Validating Principle: By strictly excluding water and utilizing a base (K₂CO₃) with a pKa (~10.3) lower than the threshold required for piperazine α -deprotonation, hydrolytic ring-opening is thermodynamically prevented. Immediate LC-MS analysis serves as the validation gate.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In a flame-dried 50 mL Schlenk flask, dissolve 5-chloro-4-(piperazin-1-yl)pyrimidine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M). Sparge the solution with ultra-pure N₂ for 15 minutes.

    • Causality: Displacing dissolved oxygen mitigates transition-metal-catalyzed oxidative cleavage of the piperazine ring[5].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ provides sufficient basicity to deprotonate the secondary amine for alkylation without acting as a strong nucleophile (unlike NaOH or NaOtBu) that could induce C-N bond scission[6].

  • Electrophile Introduction: Cool the suspension to 0 °C using an ice bath. Add the alkyl halide (1.1 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could trigger thermal degradation pathways[4].

  • Controlled Heating: Remove the ice bath and warm the reaction strictly to 40 °C.

    • Causality: Thermal degradation of piperazines accelerates exponentially at elevated temperatures; maintaining T < 50 °C ensures the activation energy for ring-opening is not reached[4].

  • Validation Check: At t = 2 hours, sample 10 µL of the reaction mixture, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation: A successful reaction will display the desired product mass without the +18 Da (hydrolytic) or -43 Da (oxidative fragmentation) degradation peaks[1].

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH 95:5).

Part 5: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and the prevalence of piperazine ring-opening byproducts based on empirical optimization.

Reaction ConditionBase UsedTemp (°C)AtmosphereRing-Opening Byproduct (%)Desired Product Yield (%)
Standard AmidationNaOH (aq)80Air28% (+18 Da hydrolytic)45%
Pd-Coupling (Unprotected)NaOtBu110N₂ (Standard)15% (Cleavage fragments)52%
Pd-Coupling (Unprotected)NaOtBu110Air (Error)>60% (Oxidative cleavage)<10%
Optimized Alkylation K₂CO₃ 40 N₂ (Degassed) <1% (Not detected) 92%
Optimized Amidation DIPEA 25 N₂ (Degassed) <1% (Not detected) 95%

References

  • Source: utexas.
  • Source: researchgate.
  • 6-(Piperazin-1-yl)
  • Source: acs.
  • Source: nih.

Sources

Technical Support Center: Reaction Time Optimization for 5-Chloro-4-(piperazin-1-yl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 4,5-dichloropyrimidine with piperazine. This guide moves beyond basic recipes, focusing on the mechanistic causality required to achieve rapid reaction times without sacrificing yield or purity.

Mechanistic Causality & Reaction Fundamentals

To optimize reaction time, one must first understand the electronic environment of the pyrimidine ring. The synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine relies on the SNAr displacement of a chloride leaving group by the secondary amine of piperazine.

Regioselectivity & Activation: The C4-Cl bond is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen atoms (an ortho/para-like relationship), which stabilize the anionic Meisenheimer intermediate. Conversely, the C5-Cl bond is meta to the ring nitrogens and lacks this resonance stabilization, making it effectively inert under standard SNAr conditions[1].

The Time vs. Purity Paradox: While increasing thermal energy accelerates the nucleophilic attack, it also increases the kinetic likelihood of bis-substitution (dimerization) . Because piperazine is a symmetric diamine, the newly formed 5-chloro-4-(piperazin-1-yl)pyrimidine can act as a nucleophile itself, attacking a second molecule of 4,5-dichloropyrimidine. Optimizing reaction time is fundamentally an exercise in maximizing the primary SNAr rate while suppressing this secondary attack.

Mechanism SM 4,5-Dichloropyrimidine (Electrophile) MC Meisenheimer Complex (C4 Attack) SM->MC Nucleophilic Attack Nuc Piperazine (Nucleophile) Nuc->MC Lone Pair (N) Prod 5-Chloro-4-(piperazin-1-yl)pyrimidine (Target Product) MC->Prod Chloride Elimination (Fast) Dimer Bis-substituted Dimer (Over-reaction Impurity) Prod->Dimer Excess SM / High Temp (Secondary Attack)

Fig 1. SNAr mechanism and potential dimerization pathway.

Troubleshooting Guide & FAQs

Q1: My reaction takes >24 hours and stalls at 70% conversion. How can I accelerate it without degrading the product? A: Stalled reactions are typically caused by HCl accumulation protonating the remaining piperazine, rendering it non-nucleophilic. To accelerate the reaction, switch to a polar aprotic solvent (e.g., Acetonitrile or DMF) and introduce an exogenous non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For the fastest results, transition to microwave-assisted synthesis . Microwave irradiation has been shown to dramatically reduce SNAr reaction times from hours to minutes while enhancing product purities[2].

Q2: I am seeing a significant amount of a high-molecular-weight impurity. How do I prevent bis-substitution while maintaining a fast reaction time? A: This is dimerization. If you are using free piperazine, you must use a massive stoichiometric excess (5.0 to 10.0 equivalents) to statistically favor the primary amine attack over the product's secondary amine attack. If you want to run a fast, stoichiometric reaction (1.1 eq), you must use mono-Boc-protected piperazine. The Boc group sterically and electronically prevents the second nitrogen from reacting, allowing you to safely increase the temperature to drive the reaction to completion in under 30 minutes.

Q3: Does the choice of solvent fundamentally alter the reaction time? A: Yes. Protic solvents like Ethanol (EtOH) can stabilize the leaving chloride ion through hydrogen bonding, but they also solvate the nucleophile, slightly dampening its reactivity. Polar aprotic solvents (like DMF) leave the piperazine lone pair exposed and highly reactive, significantly shortening the reaction time[3].

Workflow Start Reaction Stalled / Slow? CheckSM Check LCMS/TLC for SM (m/z 150) Start->CheckSM SM_Yes SM Present (>20%) CheckSM->SM_Yes SM_No SM Consumed CheckSM->SM_No Action1 Add DIPEA & Increase Temp or use Microwave (80°C) SM_Yes->Action1 Action2 Check for Dimerization (m/z ~311) SM_No->Action2

Fig 2. Workflow for diagnosing and resolving stalled SNAr reactions.

Quantitative Data Summaries

The following table summarizes the causal relationship between reaction conditions, time, and impurity profiles. Use this to select the optimal parameters for your specific throughput needs.

MethodologySolvent / BaseTemperatureEquivalentsReaction TimeEst. YieldImpurity Profile
Standard Batch DCM / None0 °C to RT5.0 (Free Pip)12 - 16 h80 - 85%Low dimer, high unreacted Pip
Accelerated Batch EtOH / DIPEA80 °C (Reflux)3.0 (Free Pip)2 - 4 h65 - 70%High dimer risk
Microwave-Assisted MeCN / DIPEA80 °C (MW)1.1 (Boc-Pip)15 min >90% Trace impurities

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the methodology to verify causality at each step.

Protocol A: Time-Optimized Microwave Synthesis (Recommended)

This protocol utilizes microwave irradiation and Boc-protection to achieve maximum speed and regiocontrol.

  • Preparation: In a 10 mL microwave vial, dissolve 4,5-dichloropyrimidine (1.0 mmol, 149 mg) in anhydrous Acetonitrile (3.0 mL).

  • Reagent Addition: Add 1-Boc-piperazine (1.1 mmol, 205 mg) followed by DIPEA (2.0 mmol, 348 µL).

    • Causality Note: DIPEA acts as the HCl scavenger, preventing the protonation of the Boc-piperazine and maintaining maximum nucleophilicity.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C for 15 minutes.

  • Self-Validation (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS.

    • Validation Check: The starting material peak ([M+H]+ = 150) should be completely absent. A dominant product peak for the Boc-protected intermediate ([M+H]+ = 299) must be present.

  • Workup & Deprotection: Concentrate the mixture under reduced pressure. Resuspend in DCM (2.0 mL) and add Trifluoroacetic acid (TFA, 1.0 mL). Stir at room temperature for 30 minutes.

  • Final Isolation: Concentrate to remove TFA, neutralize with saturated aqueous NaHCO3, and extract with DCM (3 x 10 mL). Dry over Na2SO4 and concentrate to yield the pure 5-chloro-4-(piperazin-1-yl)pyrimidine.

Protocol B: Standard Batch Synthesis (Scale-up Friendly)

This protocol uses excess free piperazine to control dimerization when microwave reactors or Boc-reagents are unavailable.

  • Preparation: Dissolve piperazine anhydrous (5.0 mmol, 430 mg) in Dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Controlled Addition: Dissolve 4,5-dichloropyrimidine (1.0 mmol, 149 mg) in DCM (2 mL) and add dropwise to the piperazine solution over 15 minutes.

    • Causality Note: The massive excess of piperazine and the slow addition rate ensure that every molecule of the electrophile is immediately surrounded by primary nucleophiles, statistically eliminating the chance of the product dimerizing.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation (IPC): Analyze via TLC (Eluent: 10% MeOH in DCM). The starting material (high Rf) should be consumed, replaced by a highly polar, ninhydrin-active spot (low Rf).

  • Workup: Wash the organic layer with water (3 x 15 mL) to remove the excess unreacted piperazine and piperazine hydrochloride salts. Dry the organic layer over MgSO4 and concentrate in vacuo.

References

  • Scale-Up of Microwave-Assisted Reactions in a Multimode Bench-Top Reactor American Chemical Society (ACS)[Link]

  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines ResearchGate[Link]

  • Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors National Institutes of Health (NIH / PMC)[Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of 5-Chloro-4-(piperazin-1-yl)pyrimidine During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Chloro-4-(piperazin-1-yl)pyrimidine. This document serves as a specialized resource for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. The inherent reactivity of this molecule, while valuable for synthesis, also presents specific challenges for storage. This guide provides in-depth, field-proven insights into the mechanisms of degradation and offers robust protocols to safeguard your material.

Part 1: Frequently Asked Questions - Understanding Core Stability

This section addresses the fundamental chemical vulnerabilities of 5-Chloro-4-(piperazin-1-yl)pyrimidine. Understanding why it degrades is the first step to preventing it.

Q1: What are the primary chemical liabilities of 5-Chloro-4-(piperazin-1-yl)pyrimidine that I should be aware of during long-term storage?

A1: The structure of 5-Chloro-4-(piperazin-1-yl)pyrimidine contains two primary sites susceptible to degradation:

  • The Chloropyrimidine Ring: The electron-deficient pyrimidine ring, activated by the nitrogen atoms, makes the C5-chloro group a competent leaving group. This site is highly vulnerable to nucleophilic substitution, particularly hydrolysis , where ambient moisture can replace the chlorine atom to form the corresponding 5-hydroxypyrimidine (pyrimidone) derivative. This process can be accelerated by acidic or basic contaminants.[1][2][3] In some cases, relatively sensitive chloropyrimidines are known to risk decomposition by hydrolysis, complicating work-up and storage procedures.[4]

  • The Piperazine Moiety: The secondary amine within the piperazine ring is a site susceptible to oxidation . Atmospheric oxygen, especially in the presence of light or trace metal ion catalysts (like copper), can lead to the formation of various undesired byproducts, including cyclic imines, amides, or N-oxides.[5][6][7] Studies on piperazine itself show that oxidation can be a significant degradation pathway, catalyzed by metal ions.[5]

Below is a diagram illustrating these primary degradation pathways.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Degradation Products main 5-Chloro-4-(piperazin-1-yl)pyrimidine hydrolysis Hydrolysis main->hydrolysis oxidation Oxidation main->oxidation moisture Moisture (H₂O) moisture->hydrolysis oxygen Oxygen (O₂) Light / Metal Ions oxygen->oxidation prod_hydro 4-(Piperazin-1-yl)pyrimidin-5-one (Hydrolysis Product) hydrolysis->prod_hydro prod_oxi Oxidized Piperazine Derivatives (Imides, Amides, N-Oxides) oxidation->prod_oxi

Caption: Primary degradation pathways for the target molecule.

Q2: My compound, which was a white powder, has developed a yellow or brownish tint over time. What does this signify?

A2: A color change from white or off-white to yellow or brown is a strong visual indicator of chemical degradation. This is most commonly associated with oxidation of the piperazine moiety. The formation of conjugated systems or highly oxidized species can impart color. Upon observing a color change, it is imperative to re-analyze the material's purity before use.

Q3: The powder in my vial has become clumpy and sticky. What is the likely cause?

A3: Clumping or transitioning to a sticky solid is typically a sign of moisture absorption (hygroscopicity). This is a critical warning sign, as the presence of water is the first step toward hydrolysis of the C-Cl bond.[1][2][3] A sample in this state has a high probability of containing the pyrimidone degradant. It is crucial to handle the compound in a dry environment and ensure containers are sealed tightly with a desiccant if necessary.

Part 2: Recommended Long-Term Storage Protocol

Adherence to a strict storage protocol is the most effective strategy for preserving the integrity of 5-Chloro-4-(piperazin-1-yl)pyrimidine.

Q4: What are the definitive, gold-standard conditions for storing 5-Chloro-4-(piperazin-1-yl)pyrimidine long-term?

A4: To mitigate the risks of hydrolysis and oxidation simultaneously, a multi-faceted approach is required. The following conditions are recommended for storage periods exceeding one month.

ParameterRecommendationRationale
Temperature -20°C or lower Reduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation).[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing oxidation of the piperazine ring.[5][7]
Light Protect from Light Store in an amber glass vial and place in a dark location (e.g., inside a freezer box). Prevents potential photolytic degradation.
Container Tightly Sealed Amber Glass Vial Amber glass blocks UV light. A tight seal (e.g., with a PTFE-lined cap) prevents moisture and oxygen ingress.
Handling Aliquot upon Receipt Minimize freeze-thaw cycles and atmospheric exposure by dividing the bulk sample into smaller, single-use aliquots.
Experimental Workflow: Preparing for Long-Term Storage

The following workflow ensures the compound is stored under optimal conditions from the moment it is received.

start Receive Compound qc Perform Initial QC Check (e.g., HPLC, NMR) start->qc glovebox Handle in Dry Environment (Glovebox or Low Humidity Room) qc->glovebox aliquot Aliquot into Pre-weighed Amber Glass Vials glovebox->aliquot purge Backfill Vial Headspace with Argon or Nitrogen aliquot->purge seal Seal Tightly with PTFE-lined Cap purge->seal store Place in Labeled Box Store at ≤ -20°C seal->store end Storage Complete store->end

Caption: Recommended workflow for sample preparation and storage.

Part 3: Troubleshooting and Quality Control

Verification of purity is essential, both upon receipt and after long-term storage. This section provides a practical guide to assessing the integrity of your material.

Q5: I need to confirm the purity of a sample that has been in storage. What is the best analytical method to use?

A5: The most robust and quantitative method for purity assessment is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10] This technique can effectively separate the parent compound from both the more polar hydrolysis product and various potential oxidation byproducts.

Protocol 1: Step-by-Step RP-HPLC Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization may be required based on your specific instrumentation and observed impurities.

  • Instrumentation & Column:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Linear gradient from 95% to 5% B

      • 21-25 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • Wavelength: Monitor at 254 nm and 280 nm. A DAD is recommended to assess peak purity.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1.0 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The hydrolysis product, being more polar, is expected to elute earlier than the parent compound.

    • Oxidation products may elute earlier or later depending on their structure.

    • Calculate purity by area percent. For accurate quantification, analysis against a certified reference standard is required.

Q6: Is there a faster, more qualitative way to check for gross degradation before setting up an HPLC run?

A6: Yes, Thin-Layer Chromatography (TLC) can serve as a rapid, preliminary check.

  • Plate: Silica gel 60 F254.

  • Mobile Phase (Solvent System): A mixture of Ethyl Acetate and Heptane (e.g., 70:30 v/v) with a small amount of Triethylamine (e.g., 0.5%) to prevent peak tailing is a good starting point.

  • Procedure: Dissolve a small amount of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the plate and develop it in a chamber saturated with the mobile phase.

  • Visualization: View under UV light (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The appearance of additional spots, especially one at a lower Rf value (more polar), strongly suggests the presence of the hydrolysis product.

By implementing these rigorous storage and verification protocols, you can ensure the long-term integrity of your 5-Chloro-4-(piperazin-1-yl)pyrimidine, leading to more reliable and reproducible experimental outcomes.

References

  • Freeman, G. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • G.W.H. Cheeseman, R.F. Cookson. (1979). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Gíslason, S., Elm, J., and Búnkan, A. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2548–2558. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]

  • Elm, J., and Búnkan, A. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(11), 2448–2457. [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • Cosimelli, B., et al. (2001). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. ResearchGate. [Link]

  • Mildenberger, H., et al. (1996). Process for the preparation of chloropyrimidines.
  • Gallou, F., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 14(6), 1443–1452. [Link]

  • Toche, R. B., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link]

  • Chan, K., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108–115. [Link]

  • Poplawska, M., & Bialecka, W. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 19-25. [Link]

Sources

Addressing false positives in 5-Chloro-4-(piperazin-1-yl)pyrimidine biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

Module: Troubleshooting 5-Chloro-4-(piperazin-1-yl)pyrimidine Scaffolds

Welcome to the Assay Support Center. When evaluating high-throughput screening (HTS) hits containing the 5-chloro-4-(piperazin-1-yl)pyrimidine substructure, researchers frequently encounter biochemical false positives. As a Senior Application Scientist, I designed this guide to help you move beyond simply flagging Pan-Assay Interference Compounds (PAINS)[1]. Here, we will dissect the specific physicochemical liabilities of this scaffold—namely, electrophilic reactivity and colloidal aggregation—and provide self-validating workflows to rescue your drug discovery pipeline.

Diagnostic Triage Workflow

Before abandoning a hit, you must determine the physical mechanism of the assay interference. The following workflow illustrates the causality-driven triage process for this specific pyrimidine scaffold.

DiagnosticWorkflow Start Hit Identified: 5-Chloro-4-(piperazin-1-yl)pyrimidine DTT_Test Thiol Sensitivity Test (Vary DTT/GSH) Start->DTT_Test Assess Reactivity Triton_Test Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->Triton_Test Assess Aggregation MassSpec Intact Protein MS (Check for adducts) DTT_Test->MassSpec IC50 shifts with DTT DLS Dynamic Light Scattering (Check for colloids) Triton_Test->DLS IC50 shifts with detergent FalsePos_Reactivity False Positive: Thiol Reactivity (SNAr) MassSpec->FalsePos_Reactivity Covalent Adduct Observed FalsePos_Agg False Positive: Colloidal Aggregation DLS->FalsePos_Agg Particles >100nm Detected

Diagnostic workflow for differentiating between reactivity-based and aggregation-based false positives.

Troubleshooting Guides & FAQs

Q1: My IC₅₀ values for the 5-chloro-pyrimidine series are highly variable between different assay runs and buffer batches. What is causing this inconsistency? A1: This is a classic hallmark of chemical reactivity interference[2]. The 5-chloropyrimidine ring is an electron-deficient system, making the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. If your assay buffer contains varying amounts of nucleophilic reducing agents like Dithiothreitol (DTT) or glutathione (GSH), these thiols will covalently attack the pyrimidine ring. A higher DTT concentration will quench the compound in solution before it reaches the target, leading to an artificially high (weaker) IC₅₀. Causality Fix: Substitute DTT with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to stabilize the enzyme without quenching your electrophilic hit.

Q2: We are seeing potent inhibition, but the dose-response curves have unusually steep Hill slopes (>2.0). Is this a true allosteric effect? A2: Highly unlikely. A Hill slope >2.0 in biochemical assays, especially for lipophilic heterocycles, is a primary indicator of colloidal aggregation[1]. The compound is forming sub-micron particles in the aqueous buffer that non-specifically sequester the target protein, leading to rapid, non-stoichiometric inhibition[4]. Causality Fix: You must break the colloid to reveal the true baseline activity. Run the Detergent-Reversal Protocol (detailed below).

Q3: The compound shows activity in our primary fluorescence-based biochemical assay but fails to show binding in Surface Plasmon Resonance (SPR). Why the discrepancy? A3: This discrepancy usually points to one of two liabilities. First, if the primary inhibition was driven by aggregation, SPR (which immobilizes the protein on a dextran matrix) often disrupts colloidal interactions, revealing the lack of true 1:1 stoichiometric binding. Second, the piperazine moiety can sometimes act as a PAINS liability by interfering with specific readout technologies or degrading into reactive intermediates in certain buffer conditions[5].

Mechanistic Deep Dive: SNAr Reactivity

To truly troubleshoot, you must understand the chemistry of the interference. Chemical reactivity interference typically involves the modification of reactive protein residues or nucleophilic assay reagents[2]. The diagram below illustrates how the 5-chloropyrimidine core acts as a false positive via irreversible covalent binding.

SNArMechanisticPathway Electrophile 5-Chloropyrimidine Core (Electron-Deficient) Meisenheimer Meisenheimer Complex (Transition State) Electrophile->Meisenheimer Nucleophilic Attack Nucleophile Assay Thiol / Protein Cys (Nucleophile) Nucleophile->Meisenheimer Adduct Covalent Thiol Adduct (Irreversible Inactivation) Meisenheimer->Adduct Loss of Chloride (Cl-)

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) causing assay interference.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely on a single data point; use these orthogonal assays to confirm the mechanism of interference.

Protocol A: Detergent-Reversal Assay (Diagnosing Aggregation)

False positives from screens can frequently arise from compound aggregation, which can be abolished by conducting biochemical assays in the presence of non-ionic detergents[4].

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Dilution: Serially dilute the 5-chloro-4-(piperazin-1-yl)pyrimidine compound in 100% DMSO.

  • Dispensing: Transfer compounds to the assay plates, ensuring the final DMSO concentration remains strictly below 1% to prevent solvent-induced precipitation.

  • Incubation: Incubate the compound with the target enzyme for 15 minutes at room temperature.

  • Validation & Readout: Initiate the reaction by adding the substrate. Calculate the IC₅₀ for both conditions. Decision Gate: A >5-fold rightward shift (loss of potency) in the IC₅₀ in the presence of Triton X-100 confirms that the initial activity was a colloidal aggregation false positive.

Protocol B: Thiol-Reactivity Counter-Screen (Intact MS)
  • Reaction Setup: Incubate 10 µM of your target protein with 50 µM of the compound in a strictly thiol-free buffer (e.g., 50 mM HEPES, pH 7.4) for 60 minutes at room temperature.

  • Quenching: Stop the reaction by adding 0.1% formic acid to denature the protein and halt further nucleophilic attack.

  • Chromatography: Analyze the sample via LC-MS using a C4 or C8 reverse-phase column suitable for intact proteins.

  • Deconvolution: Deconvolute the raw mass spectra to obtain the intact protein mass. Decision Gate: A mass shift corresponding to [Protein Mass + Compound Mass - 35.5 Da (Chloride)] definitively indicates a covalent SNAr adduct, flagging the compound as a reactive false positive.

Quantitative Data Signatures

Use this reference table to benchmark your experimental results and rapidly classify the behavior of your 5-chloro-4-(piperazin-1-yl)pyrimidine analogs.

Diagnostic ParameterTrue 1:1 Stoichiometric InhibitorColloidal Aggregator (False Positive)Reactive SNAr False Positive
Dose-Response Hill Slope 0.8 – 1.2> 2.0 (Steep)Variable (Often time-dependent)
IC₅₀ Shift (0.01% Triton X-100) < 2-fold shift> 10-fold loss of potency< 2-fold shift
IC₅₀ Shift (1 mM DTT added) No significant changeNo significant change> 10-fold loss of potency
Intact Protein MS Profile Native mass onlyNative mass onlyMass + Adduct (-Cl)
DLS Particle Size < 10 nm (Monomeric)> 100 nm (Colloids)< 10 nm (Monomeric)
References
  • Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set ACS Medicinal Chemistry Letters[Link]

  • Assay Interference by Chemical Reactivity Assay Guidance Manual (NIH)[Link]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies PMC / ACS Infectious Diseases[Link]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Australian Journal of Chemistry[Link]

  • Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound Journal of Medicinal Chemistry[Link]

Sources

Validation & Comparative

A Researcher's Guide to Regioselectivity: 5-Chloro-4-(piperazin-1-yl)pyrimidine vs. 2-chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Synthesis, Reaction Mechanisms, and Spectroscopic Differentiation

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, frequently serving as the core of a diverse array of therapeutic agents. The functionalization of these heterocycles through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. However, when a di-substituted pyrimidine is employed, the question of regioselectivity becomes critical. This guide provides an in-depth comparison of the synthesis and properties of two closely related isomers: 5-Chloro-4-(piperazin-1-yl)pyrimidine and 2-chloro-4-(piperazin-1-yl)pyrimidine, with a focus on the underlying principles governing the regioselectivity of their formation.

The Decisive Role of Chlorine Placement: A Tale of Two Dichloropyrimidines

The synthesis of these two isomers originates from the reaction of piperazine with two different dichloropyrimidine precursors: 4,5-dichloropyrimidine for the former and 2,4-dichloropyrimidine for the latter. The inherent electronic properties of the pyrimidine ring, specifically the positions of the electron-withdrawing nitrogen atoms, dictate the preferred site of nucleophilic attack.

The generally accepted order of reactivity for chloro-substituents on a pyrimidine ring towards nucleophilic aromatic substitution is C4(6) > C2 >> C5.[1] This preference is a direct consequence of the ability of the pyrimidine ring to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Attack at the C4 or C2 positions, which are ortho and para to the ring nitrogens, allows for effective delocalization of the negative charge onto these electronegative atoms. Conversely, attack at the C5 position, which is meta to both nitrogens, offers significantly less stabilization.

Synthesis of 2-chloro-4-(piperazin-1-yl)pyrimidine from 2,4-Dichloropyrimidine

The reaction of 2,4-dichloropyrimidine with piperazine is a classic example of regioselectivity in SNAr reactions. The C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[2] However, under standard thermal conditions, the reaction often yields a mixture of the C4 and C2 substituted isomers, with the C4 isomer being the major product. Ratios can range from 1:1 to 4:1, which can complicate purification and reduce the overall yield of the desired product.[1]

To overcome this lack of selectivity, palladium-catalyzed amination has emerged as a highly effective method. These reactions, often employing a palladium catalyst and a suitable ligand, can achieve excellent regioselectivity for the C4-substituted product.[1]

Synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine from 4,5-Dichloropyrimidine

The synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine from 4,5-dichloropyrimidine is governed by the same electronic principles. The C4 position is significantly more activated towards nucleophilic attack than the C5 position. Therefore, the reaction with piperazine is expected to proceed with high regioselectivity to afford the desired 5-chloro-4-(piperazin-1-yl)pyrimidine. While less extensively documented in direct comparative studies with the 2,4-isomer, the established reactivity hierarchy of halopyrimidines strongly supports this outcome.

Experimental Data and Protocols

To provide a practical framework for researchers, the following section details representative experimental protocols and comparative data.

Comparative Synthesis Data
Starting MaterialProductTypical ConditionsRegioselectivity (C4:C2/C5)Reference
2,4-Dichloropyrimidine2-chloro-4-(piperazin-1-yl)pyrimidineThermal (e.g., reflux in a suitable solvent)Moderate (1:1 to 4:1)[1]
2,4-Dichloropyrimidine2-chloro-4-(piperazin-1-yl)pyrimidinePalladium-catalyzed aminationHigh (>30:1)[1]
4,5-Dichloropyrimidine5-chloro-4-(piperazin-1-yl)pyrimidineThermal (e.g., reflux in a suitable solvent)High (Predominantly C4 substitution)Inferred from reactivity principles
Experimental Protocol: Synthesis of 2-chloro-4-(piperazin-1-yl)pyrimidine (High Regioselectivity)

This protocol is adapted from methodologies for palladium-catalyzed amination which have been shown to provide high C4 selectivity.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (2 mol%) and dppf (2.2 mol%).

  • Add anhydrous toluene, followed by 2,4-dichloropyrimidine (1.0 eq), piperazine (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2-chloro-4-(piperazin-1-yl)pyrimidine.

Experimental Protocol: Synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine

This protocol is a general procedure for the nucleophilic aromatic substitution of a chloropyrimidine with an amine.

Materials:

  • 4,5-Dichloropyrimidine

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 4,5-dichloropyrimidine (1.0 eq), piperazine (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-chloro-4-(piperazin-1-yl)pyrimidine.

Spectroscopic Differentiation: A Guide for Isomer Identification

The unambiguous identification of the correct isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical shifts of the pyrimidine protons and carbons are highly sensitive to the substitution pattern.

1H NMR Spectroscopy
  • 2-chloro-4-(piperazin-1-yl)pyrimidine: The pyrimidine ring will exhibit two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions. The proton at C6, being adjacent to a nitrogen and the piperazine-substituted carbon, will typically appear at a different chemical shift than the proton at C5, which is adjacent to the chlorine atom.

  • 5-chloro-4-(piperazin-1-yl)pyrimidine: The pyrimidine ring will show two singlets in the aromatic region, corresponding to the protons at the C2 and C6 positions. The chemical shifts of these protons will be distinct from each other and from those in the 2,4-isomer.

13C NMR Spectroscopy

The carbon chemical shifts will also be diagnostic:

  • 2-chloro-4-(piperazin-1-yl)pyrimidine: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The carbon bearing the chlorine (C2) will be significantly downfield.

  • 5-chloro-4-(piperazin-1-yl)pyrimidine: The chemical shift of the carbon bearing the chlorine (C5) will be different from that of the C2-chloro isomer. The other pyrimidine carbons will also have unique shifts.

While specific literature values for these exact compounds can be scarce, comparing the experimental spectra with those of structurally similar pyrimidines and using predictive NMR software can aid in definitive assignment.

Mechanistic Insights and Visualization

The regioselectivity in these SNAr reactions is best understood by examining the stability of the Meisenheimer intermediates.

G cluster_0 Reaction of 2,4-Dichloropyrimidine with Piperazine 2,4-DCP 2,4-Dichloropyrimidine C4_attack Nucleophilic attack at C4 2,4-DCP->C4_attack Major Pathway C2_attack Nucleophilic attack at C2 2,4-DCP->C2_attack Minor Pathway Pip Piperazine Pip->C4_attack Pip->C2_attack Meisenheimer_C4 Meisenheimer Intermediate (C4 attack) More Stable C4_attack->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (C2 attack) Less Stable C2_attack->Meisenheimer_C2 Product_C4 2-chloro-4-(piperazin-1-yl)pyrimidine (Major Product) Meisenheimer_C4->Product_C4 Product_C2 4-chloro-2-(piperazin-1-yl)pyrimidine (Minor Product) Meisenheimer_C2->Product_C2 G cluster_1 Reaction of 4,5-Dichloropyrimidine with Piperazine 4,5-DCP 4,5-Dichloropyrimidine C4_attack_2 Nucleophilic attack at C4 4,5-DCP->C4_attack_2 Dominant Pathway C5_attack Nucleophilic attack at C5 4,5-DCP->C5_attack Disfavored Pip_2 Piperazine Pip_2->C4_attack_2 Pip_2->C5_attack Meisenheimer_C4_2 Meisenheimer Intermediate (C4 attack) Highly Favored C4_attack_2->Meisenheimer_C4_2 Meisenheimer_C5 Meisenheimer Intermediate (C5 attack) Highly Unfavored C5_attack->Meisenheimer_C5 Product_C4_2 5-chloro-4-(piperazin-1-yl)pyrimidine (Major Product) Meisenheimer_C4_2->Product_C4_2 Product_C5 4-chloro-5-(piperazin-1-yl)pyrimidine (Minor/No Product) Meisenheimer_C5->Product_C5

Figure 2. Reaction pathway for the amination of 4,5-Dichloropyrimidine.

Conclusion: Making an Informed Choice

The choice between synthesizing 5-Chloro-4-(piperazin-1-yl)pyrimidine and 2-chloro-4-(piperazin-1-yl)pyrimidine hinges on the desired substitution pattern of the final molecule. This guide has illuminated the key factors governing the regioselective synthesis of these two important building blocks.

  • For the synthesis of 2-chloro-4-(piperazin-1-yl)pyrimidine, while thermal reaction with 2,4-dichloropyrimidine provides the desired isomer as the major product, achieving high purity and yield often necessitates the use of palladium-catalyzed amination or careful chromatographic separation.

  • The synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine from 4,5-dichloropyrimidine is predicted to be a more regioselective process due to the pronounced difference in reactivity between the C4 and C5 positions.

For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is fundamental to the efficient and successful synthesis of novel pyrimidine-based compounds. The ability to control regioselectivity through the strategic choice of starting materials and reaction conditions is a powerful tool in the arsenal of the synthetic chemist.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.
  • Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Taylor & Francis Online. [Link]

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Comparative Efficacy Guide: 5-Chloro-4-(piperazin-1-yl)pyrimidine vs. Alternative Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery pipelines. The pyrimidine scaffold is undeniably a cornerstone of modern pharmacotherapeutics 1. However, not all pyrimidines are created equal. The specific functionalization of the ring dictates the molecule's pharmacokinetic profile, target affinity, and toxicity.

This guide objectively compares the efficacy of derivatives synthesized from 5-Chloro-4-(piperazin-1-yl)pyrimidine against other pyrimidine analogs (such as those lacking the C5-chloro group or utilizing alternative alkylamine linkers), providing actionable experimental data and validated protocols for researchers and drug development professionals.

Mechanistic Rationale: The 5-Chloro & Piperazine Advantage

To understand the comparative superiority of this specific scaffold in certain therapeutic domains, we must first dissect the causality behind its structural components:

  • The C5-Chloro Substitution: The electronegativity of the chlorine atom exerts a strong electron-withdrawing effect on the pyrimidine core. This reduces the electron density of the ring nitrogens, effectively lowering their pKa. In physiological environments, this translates to increased lipophilicity, enhanced membrane permeability, and protection against oxidative metabolism compared to unsubstituted or 5-methyl analogs 2.

  • The C4-Piperazine Moiety: Piperazine acts as a privileged, semi-rigid linker. Unlike flexible alkyl chains, the piperazine ring restricts conformational entropy, pre-organizing the molecule for optimal receptor binding. Furthermore, its secondary amine provides a critical hydrogen bond donor/acceptor site, which is pivotal for engaging target residues in kinase hinge regions or G-protein coupled receptors (GPCRs) [[3]]().

SAR_Logic Core 5-Chloro-4-(piperazin-1-yl) pyrimidine Core C5 C5: Chloro Substitution (Electron Withdrawing) Core->C5 C4 C4: Piperazine Moiety (H-Bonding / Linker) Core->C4 Tox Reduced Cytotoxicity Maintained Efficacy C5->Tox Prevents off-target metabolism Aff Aff C4->Aff Optimizes receptor pocket fit

Fig 1: SAR logic tree demonstrating the dual advantage of the 5-chloro and piperazine moieties.

Comparative Efficacy Across Therapeutic Domains

A. Adenosine A2A Receptor Antagonism (Neurology & Immuno-oncology)

In the development of A2A receptor inverse agonists, the choice of the C4 substituent is highly determinant of selectivity. Thiazolo[5,4-d]pyrimidine derivatives containing a piperazine ring demonstrated superior binding affinity compared to simple alkylamines. For instance, a piperazine-linked derivative (Compound 11) exhibited an exceptional binding affinity ( Ki​=8.62 nM) and inverse agonist potency ( IC50​=7.42 nM) 4. Conversely, pyrazolo[4,3-d]pyrimidines utilizing flexible alkylamino chains often suffer from reduced selectivity, displaying off-target affinity for the A1 receptor subtype [[5]]().

B. Epigenetic Modulation (HDAC Inhibition)

When designing Histone Deacetylase (HDAC) inhibitors, the linker connecting the cap group to the zinc-binding group is critical. A study evaluating 5-chloro-pyrimidine scaffolds revealed that integrating a piperazine linker (Compound L20) yielded high class I selectivity, specifically targeting HDAC3 ( IC50​=0.217 µM) over HDAC1 and HDAC2 6. The rigidity of the piperazine ring properly orients the pharmacophore into the narrow HDAC3 catalytic pocket, a feat difficult to achieve with highly flexible aliphatic linkers.

C. Anti-inflammatory Activity (Acute Lung Injury)

The necessity of the C5-chloro group is most evident in anti-inflammatory applications. In optimizing inhibitors for LPS-induced nitric oxide (NO) release, replacing the C5-chloro atom with a methyl group resulted in a complete loss of anti-inflammatory activity and a severe spike in cytotoxicity ( IC50​=0.01 µM for the desmethyl analog) 2. The 5-chloro derivative maintained high efficacy while optimizing the safety profile.

Quantitative Efficacy Summary
Therapeutic TargetCompound ScaffoldKey SubstituentsPrimary Efficacy MetricCytotoxicity / SelectivitySource
A2A Receptor Thiazolo[5,4-d]pyrimidineC5-Piperazine Ki​=8.62 nMHighly selective over A1 AR4
A1/A2A Receptor Pyrazolo[4,3-d]pyrimidineC5-Alkylamino Ki​=11.0 nM (A1)Poor selectivity (A1 vs A2A)5
HDAC3 Enzyme 5-Chloro-pyrimidineC4-Piperazine Linker IC50​=0.217 µMClass I Selective (over HDAC1/2)6
NO Inhibition (ALI) 5-Chloro-pyrimidineC4-Piperazine IC50​<5.0 µMLow Toxicity ( IC50​>50 µM)2
NO Inhibition (ALI) 5-Desmethyl-pyrimidineC4-PiperazineInactiveHigh Toxicity ( IC50​=0.01 µM)2

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in quality control measures.

Experimental_Workflow S1 1. SNAr Synthesis (Microwave, 200°C) S2 2. Purification (Flash Chromatography) S1->S2 S3 3. In Vitro Assay (Radioligand Binding) S2->S3 S4 4. SAR Validation (IC50 / Ki Calculation) S3->S4

Fig 2: Standardized high-throughput workflow for pyrimidine derivative synthesis and validation.

Protocol A: Microwave-Assisted SNAr Synthesis

Causality Check: Traditional thermal heating often leads to degradation or poor yields due to the deactivated nature of the pyrimidine ring once mono-substituted. Microwave irradiation provides rapid, localized heating, ensuring kinetic control and high regioselectivity 4.

  • Reaction Setup: Combine the 5-chloro-pyrimidine precursor (1.0 eq) and the appropriate piperazine derivative (3.0 eq) in n-butanol. Rationale: n-Butanol's high boiling point accommodates the 200°C microwave conditions without over-pressurizing the reaction vessel.

  • Microwave Irradiation: Subject the mixture to 200°C for exactly 20 minutes.

  • Quench & Extraction: Cool to room temperature and basify with 50% aqueous KOH. Self-Validation Step: The basic quench ensures the piperazine nitrogen is fully deprotonated, driving the product exclusively into the organic phase during subsequent ethyl acetate extraction.

  • Analytical QC: Confirm product identity via LC-MS. The disappearance of the C4-chloride isotopic pattern (M / M+2 ratio) in the mass spectrum is a definitive, self-validating indicator of successful substitution.

Protocol B: Radioligand Competitive Binding Assay (A2A Receptor)

Causality Check: To prove true target efficacy, we must isolate the receptor interaction from cellular variables. Using [3H]ZM241385 (a known A2A antagonist) allows us to accurately measure competitive displacement 5.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human A2A ARs. Resuspend in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]ZM241385 and varying concentrations of the synthesized test compound ( 10−10 to 10−5 M) for 1 hour at 25°C.

    • Self-Validation Step: Include a control well with 10 µM unlabeled ZM241385 to define non-specific binding (NSB). Total binding minus NSB confirms the assay's dynamic range and validates the integrity of the membrane prep.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: MDPI URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response Source: PMC (National Institutes of Health) URL:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Taylor & Francis URL:[Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validating Target Engagement of 5-Chloro-4-(piperazin-1-yl)pyrimidine Using Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Chloro-4-(piperazin-1-yl)pyrimidine is a highly privileged chemical fragment and building block frequently utilized in the design of potent kinase inhibitors (such as Anaplastic Lymphoma Kinase[ALK] inhibitors) and Histone Deacetylase (HDAC) inhibitors[1]. During the hit-to-lead optimization phase, validating that this unmodified fragment physically engages its intended intracellular target is a critical milestone.

Traditional biochemical assays rely on purified recombinant proteins, which fail to replicate the complex intracellular environment—missing physiological ATP concentrations, macromolecular crowding, and competitive binding. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold-standard label-free method for quantifying target engagement directly in live cells[2]. This guide provides a comprehensive, comparative workflow for evaluating the target engagement of 5-Chloro-4-(piperazin-1-yl)pyrimidine against a known reference inhibitor.

Mechanistic Principle: The Thermodynamics of CETSA

CETSA relies on the biophysical principle of ligand-induced thermal stabilization[2]. When intact cells are subjected to a thermal gradient, intracellular proteins naturally unfold and subsequently aggregate, removing them from the soluble fraction.

When a ligand—such as 5-Chloro-4-(piperazin-1-yl)pyrimidine—binds to its target protein, it thermodynamically stabilizes the folded conformation. This shifts the equilibrium, requiring a higher temperature to induce unfolding. By quantifying the remaining soluble protein at various temperatures, we plot a melting curve to determine the aggregation temperature ( Tagg​ ). A positive shift in Tagg​ ( ΔTagg​ ) in compound-treated cells versus vehicle-treated cells provides direct, causal evidence of target engagement[3].

Comparative Performance Data

To objectively evaluate the target engagement of the fragment 5-Chloro-4-(piperazin-1-yl)pyrimidine, we compared its performance against a highly optimized, structurally related reference ALK inhibitor (Ceritinib) and a DMSO vehicle control.

Test ArticleConcentrationTarget Tagg​ (°C) ΔTagg​ (°C)Target Engagement Profile
Vehicle (DMSO) 0.1%ALK48.5N/ABaseline cellular stability
5-Chloro-4-(piperazin-1-yl)pyrimidine 50 µMALK50.2+1.7Fragment-level engagement
Reference Inhibitor (Ceritinib) 1 µMALK55.3+6.8Optimized, high-affinity

Data Interpretation & Causality: The fragment exhibits a modest but highly reproducible +1.7°C shift, confirming specific intracellular binding. Because fragment-sized molecules possess lower binding affinities and fewer molecular contacts than fully optimized drugs, they require higher assay concentrations (50 µM) to drive fractional occupancy. In contrast, the optimized reference inhibitor demonstrates a massive +6.8°C shift at a 50-fold lower concentration, reflecting its extended binding contacts within the kinase hinge region.

Experimental Workflow (Step-by-Step Protocol)

This protocol is designed as a self-validating system. By incorporating both a negative control (Vehicle) and a positive control (Reference Inhibitor), the assay intrinsically verifies that the observed thermal shifts are specific to ligand binding rather than assay artifacts.

Step 1: Cell Culture and Compound Treatment

  • Culture target-expressing cells (e.g., Karpas-299 for ALK) to 70-80% confluency.

  • Harvest and resuspend cells in a physiological buffer (e.g., HBSS) to preserve intracellular ATP and native protein complexes.

  • Divide into three cohorts: Vehicle (0.1% DMSO), 5-Chloro-4-(piperazin-1-yl)pyrimidine (50 µM), and Reference Inhibitor (1 µM).

  • Causality Check: Incubate for 1 hour at 37°C. This duration is critical to allow for cell membrane penetration and to establish equilibrium binding, especially for fragments which may have slower on-kinetics than lipophilic optimized drugs.

Step 2: Aliquoting and Thermal Challenge

  • Distribute 50 µL aliquots of each cell suspension into a 96-well PCR plate.

  • Subject the plate to a thermal gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler[3].

  • Immediately cool the plate to 25°C for 3 minutes to halt the thermal denaturation process.

Step 3: Cell Lysis (Non-Denaturing)

  • Add a non-denaturing lysis buffer (containing 0.4% NP-40 and protease inhibitors) to each well. Alternatively, use 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C) to mechanically lyse cells.

  • Causality Check: Harsh detergents like SDS must be strictly avoided. SDS will artificially denature the target protein regardless of ligand presence, completely masking the ligand-induced thermal stabilization[3].

Step 4: Centrifugation and Soluble Fraction Isolation

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant. The aggregated (denatured) proteins form a pellet, while the stabilized, folded target protein remains in the supernatant.

Step 5: Detection and Data Processing

  • Quantify the target protein in the supernatant using quantitative Western Blotting or AlphaScreen technology.

  • Normalize the signal to the lowest temperature point (which represents 100% soluble protein).

  • Fit the data to a standard Boltzmann sigmoidal curve to calculate the Tagg​ and ΔTagg​ for each condition.

Visualizing the Workflow

CETSA_Workflow N1 1. Cell Culture & Treatment (Fragment vs. Reference vs. Vehicle) N2 2. Aliquoting (Divide into PCR tubes) N1->N2 N3 3. Thermal Challenge (Gradient: 40°C - 65°C for 3 min) N2->N3 N4 4. Non-Denaturing Lysis (Preserve Protein-Ligand Complexes) N3->N4 N5 5. Centrifugation (Pellet Aggregated Proteins) N4->N5 N6 6. Supernatant Analysis (Western Blot / AlphaScreen) N5->N6 N7 7. Data Processing (Calculate T_agg & ΔT_agg) N6->N7

Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

References

  • Zhang, L., et al. (2022). "Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. URL: [Link]

  • Jafari, R., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." NCBI Bookshelf. URL: [Link]

Sources

A Comparative Guide to LC-MS/MS Validation Protocols for the Quantification of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of validation protocols for the quantification of 5-Chloro-4-(piperazin-1-yl)pyrimidine, a heterocyclic compound representative of a class of molecules frequently investigated in drug discovery, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data of the highest integrity.[1][2][3][4][5]

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2][4] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix.[6]

The Central Role of Method Validation in Bioanalysis

I. Foundational Elements of the Bioanalytical Method

Before delving into the validation parameters, it is crucial to establish a robust and reliable LC-MS/MS method. This involves careful consideration of the analyte's physicochemical properties, the biological matrix, and the desired sensitivity.

A. The Analyte: 5-Chloro-4-(piperazin-1-yl)pyrimidine

5-Chloro-4-(piperazin-1-yl)pyrimidine is a small molecule featuring a pyrimidine core, a piperazine moiety, and a chlorine substituent. These structural features will influence its chromatographic behavior, ionization efficiency, and fragmentation pattern in the mass spectrometer.

B. The Internal Standard: The Key to Precision and Accuracy

The use of an internal standard (IS) is fundamental in LC-MS/MS bioanalysis to compensate for variability during sample preparation, injection, and analysis.[7][8][9][10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂-5-Chloro-4-(piperazin-1-yl)pyrimidine). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[7][10][11] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it must be chromatographically resolved from the analyte.[8]

C. Sample Preparation: The Art of Isolation

The goal of sample preparation is to extract the analyte and IS from the complex biological matrix (e.g., plasma, urine) while removing interfering endogenous components.[12] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to matrix effects.[13]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT but is more time-consuming.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE generally yields the cleanest extracts, minimizing matrix effects, but requires more method development.[13]

The choice of sample preparation method is a balance between recovery, cleanliness, throughput, and cost. For a compound like 5-Chloro-4-(piperazin-1-yl)pyrimidine, which is likely to be basic due to the piperazine group, cation-exchange SPE could be a highly effective strategy.

D. Chromatographic and Mass Spectrometric Conditions

The LC method should be optimized to achieve a sharp, symmetrical peak for the analyte and IS, with adequate retention to separate them from the void volume and early-eluting matrix components. A reversed-phase C18 column is a common starting point. The mobile phase will typically consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

For MS/MS detection, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process provides excellent selectivity and sensitivity.

II. A Comparative Look at Validation Parameters

The following sections detail the key validation parameters, comparing different experimental approaches and acceptance criteria based on regulatory guidelines.[1][2][4][14]

A. Selectivity and Specificity

The "Why": This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs.[15]

Experimental Design:

  • Analyze at least six different blank matrix lots (from individual donors).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

Acceptance Criteria:

  • The response in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response in the blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Parameter Method A: Protein Precipitation Method B: Solid-Phase Extraction Regulatory Guidance (ICH M10)
Analyte Interference Potential for higher background due to less efficient removal of matrix components.Typically lower background, leading to better selectivity.Response in blank matrix should not exceed 20% of the LLOQ response.
IS Interference Higher risk of co-eluting interferences affecting the IS.Lower risk of IS interference.Response in blank matrix should not exceed 5% of the IS response.
B. Sensitivity: Lower Limit of Quantification (LLOQ)

The "Why": The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6] It defines the lower end of the calibration curve and must be sufficient to characterize the pharmacokinetic profile of the drug.[6]

Experimental Design:

  • Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • The accuracy should be within 80-120% of the nominal concentration.

  • The precision (%CV) should be ≤ 20%.

C. Calibration Curve (Linearity and Range)

The "Why": This establishes the relationship between the analyte concentration and the instrument response over a defined range.

Experimental Design:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards plus a blank and a zero sample (blank matrix with IS) should be used.

  • The concentration range should cover the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration curve at the beginning and end of each analytical run.

Acceptance Criteria:

  • A linear regression model with a weighting factor (commonly 1/x or 1/x²) is typically used.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the calibration standards (and a minimum of six) must be within ±15% of their nominal concentration (±20% for the LLOQ).

D. Accuracy and Precision

The "Why": These parameters demonstrate the closeness of the measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision).[15]

Experimental Design:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

  • Perform at least three separate analytical runs on different days. Each run should include at least five replicates of each QC level.

Acceptance Criteria:

  • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal concentration for low, medium, and high QCs, and within ±20% for the LLOQ.

  • Intra-run and Inter-run Precision (%CV): Should not exceed 15% for low, medium, and high QCs, and 20% for the LLOQ.

QC Level Acceptable Accuracy (% Bias) Acceptable Precision (%CV)
LLOQ± 20%≤ 20%
Low QC± 15%≤ 15%
Medium QC± 15%≤ 15%
High QC± 15%≤ 15%
E. Matrix Effect

The "Why": The matrix effect is the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix.[16][17][18] It is a critical parameter to evaluate as it can significantly impact the accuracy and reproducibility of the method.[13][19]

Experimental Design:

  • Prepare two sets of samples:

    • Set 1: Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set 2: Blank matrix from at least six different sources is extracted, and the analyte and IS are spiked into the post-extracted matrix.

  • The Matrix Factor (MF) is calculated as the ratio of the analyte peak area in the presence of matrix (Set 2) to the analyte peak area in the absence of matrix (Set 1).

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.

A post-column infusion experiment can be a valuable tool during method development to qualitatively assess where matrix effects occur during the chromatographic run.[16][19]

MatrixEffectWorkflow

F. Recovery

The "Why": Recovery assesses the efficiency of the extraction procedure. While high recovery is desirable, it is more important that the recovery is consistent and reproducible.

Experimental Design:

  • Prepare three sets of samples at low, medium, and high concentrations:

    • Set A: Analyte spiked into the matrix before extraction.

    • Set B: Analyte spiked into the matrix after extraction.

    • Set C: Analyte spiked into the mobile phase or reconstitution solvent.

  • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

Acceptance Criteria:

  • While there are no strict regulatory limits, recovery should be precise and consistent across the concentration range. A %CV of ≤ 15% for the recovery values is generally considered acceptable.

G. Stability

The "Why": Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[12]

Experimental Design and Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Assess analyte stability after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate analyte stability in the matrix at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and refrigerated conditions.

III. Experimental Protocols: A Step-by-Step Approach

Protocol 1: Protein Precipitation Method
  • Sample Aliquoting: Pipette 50 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL of SIL-IS in 50% methanol).

  • Precipitation: Add 200 µL of cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (Cation-Exchange) Method
  • Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Mix 100 µL of plasma with 10 µL of IS and 100 µL of the acidic buffer. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analyte and IS with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

SamplePrepComparison

IV. Conclusion and Recommendations

The validation of an LC-MS/MS method for the quantification of 5-Chloro-4-(piperazin-1-yl)pyrimidine is a multifaceted process that requires a deep understanding of regulatory guidelines and sound scientific principles. While a simpler method like protein precipitation may be suitable for early discovery studies, a more rigorous and selective method such as solid-phase extraction is often necessary for regulated bioanalysis to mitigate the risk of matrix effects and ensure the highest data quality.

The choice of method should always be justified and supported by comprehensive validation data. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the accuracy and precision of the results. By following the principles outlined in this guide and adhering to the ICH M10 guidelines, researchers can develop and validate robust and reliable bioanalytical methods that will withstand regulatory scrutiny and provide a solid foundation for the successful development of new medicines.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant.
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). (2023, March 19).
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube. (2025, July 10).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1).
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (2024, April 5).
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry.
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20).

Sources

Comparing kinase selectivity profiles of 5-Chloro-4-(piperazin-1-yl)pyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Kinase Selectivity Profiles of 5-Chloro-4-(piperazin-1-yl)pyrimidine Based Inhibitors

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel targeted therapeutics, I frequently encounter the pyrimidine scaffold. However, the specific incorporation of a 5-chloro substituent combined with a 4-(piperazin-1-yl) moiety creates a highly privileged pharmacophore in rational drug design. This structural combination is not arbitrary; it is a meticulously engineered system designed to exploit the unique microenvironments of kinase ATP-binding pockets.

The Causality of the 5-Chloro Substituent: The chlorine atom at the C5 position of the pyrimidine ring serves a dual mechanistic purpose. First, it induces a critical conformational restriction, forcing the adjacent substituents into a favorable dihedral angle that perfectly aligns with the kinase hinge region[1]. Second, the halogen atom engages in specific halogen bonding and hydrophobic interactions with the gatekeeper residues (such as L1196 in Anaplastic Lymphoma Kinase (ALK) or V427 in Focal Adhesion Kinase (FAK)), significantly enhancing both binding affinity and residence time[2].

The Role of the 4-(Piperazin-1-yl) Moiety: The piperazine ring at the C4 position projects outward into the solvent-exposed region of the ATP-binding pocket. This drastically improves the aqueous solubility of the otherwise lipophilic pyrimidine core[3]. More importantly, the secondary or tertiary amine of the piperazine acts as a highly modular synthetic handle. By altering the N-substitution on the piperazine ring, medicinal chemists can fine-tune the inhibitor's interaction with the ribose-binding pocket, effectively shifting the selectivity profile from broad-spectrum activity to highly targeted inhibition (e.g., shifting from ALK to Cyclin-Dependent Kinases like CDK9)[4].

Kinase Selectivity Profiles: A Comparative Analysis

To illustrate the impact of piperazine functionalization on the 5-chloro-pyrimidine core, we compare three representative structural analogs.

  • Inhibitor A (Unsubstituted Piperazine): Exhibits broad-spectrum activity due to the lack of steric bulk, allowing it to fit into multiple kinase active sites.

  • Inhibitor B (N-Methylpiperazine): The addition of a methyl group creates a slight steric clash in certain kinases but perfectly fills a hydrophobic sub-pocket in ALK and FAK, driving high selectivity[1][2].

  • Inhibitor C (N-Isopropylpiperazine): The bulky isopropyl group completely abrogates binding to ALK and FAK due to steric hindrance with their respective gatekeeper residues, but perfectly anchors into the larger ribose pocket of CDK9[4].

Table 1: Quantitative Kinase Selectivity Profiling

Inhibitor VariantALK IC₅₀ (nM)FAK IC₅₀ (nM)CDK9 IC₅₀ (nM)Src IC₅₀ (nM)Kinome Selectivity Score S(10)
Inhibitor A (Unsubstituted)12.415.845.222.10.12 (Broad)
Inhibitor B (N-Methyl)2.1 5.5 >100018.40.04 (Highly Selective)
Inhibitor C (N-Isopropyl)145.0210.04.8 350.00.06 (Selective)

Note: S(10) score represents the fraction of kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Visualizing the Mechanism and Workflow

Pathway Inhibitor 5-Chloro-4-(piperazin-1-yl) pyrimidine Kinase Target Kinases (ALK / FAK / CDK9) Inhibitor->Kinase ATP-competitive Inhibition Downstream1 PI3K / AKT Pathway Kinase->Downstream1 Blocked Downstream2 Cell Cycle Progression Kinase->Downstream2 Blocked Apoptosis Apoptosis & Growth Arrest Downstream1->Apoptosis Induces Downstream2->Apoptosis Induces

Mechanism of action for 5-chloro-4-(piperazin-1-yl)pyrimidine inhibitors blocking kinase signaling.

Workflow Comp Compound Synthesis TRFRET TR-FRET Kinase Assay Comp->TRFRET Primary Kinome KinomeScan Selectivity TRFRET->Kinome IC50 < 10nM SAR SAR & Optimization Kinome->SAR S(10) < 0.05

High-throughput screening workflow for evaluating pyrimidine-based kinase inhibitor selectivity.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to generate the data in Table 1 must be self-validating. We employ a two-tiered screening approach: TR-FRET for primary potency and KinomeScan for selectivity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: TR-FRET is selected over standard radiometric assays because the time-resolved nature of the europium fluorophore eliminates background autofluorescence from the piperazine compounds, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase (e.g., ALK or FAK) to a working concentration of 2 nM.

  • Compound Titration: Serially dilute the 5-chloro-4-(piperazin-1-yl)pyrimidine inhibitors in 100% DMSO (10-point curve, 1:3 dilution), then transfer 100 nL to a 384-well assay plate using an acoustic dispenser.

  • Enzyme Reaction: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the enzyme's specific Kₘ) and the appropriate ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.

  • Self-Validation Step: Calculate the Z'-factor using positive (Staurosporine, 1 µM) and negative (DMSO vehicle) controls. The assay is only deemed valid and trustworthy if the Z'-factor is ≥ 0.65.

Protocol B: KinomeScan Selectivity Profiling

Causality: To prove that the N-methylpiperazine derivative is truly selective, we must test it against the entire kinome. The KinomeScan platform uses an active-site directed competition binding assay, which is highly sensitive to the conformational restrictions imposed by the 5-chloro group[5].

  • Phage Display Preparation: Grow T7 phage strains displaying over 400 distinct human kinases in E. coli hosts.

  • Affinity Matrix Setup: Immobilize proprietary active-site directed ligands onto magnetic beads.

  • Equilibration: Combine the kinase-tagged phage, the immobilized ligand beads, and the test inhibitor (at a strict 1 µM concentration) in binding buffer.

  • Competition: If the 5-chloro-pyrimidine inhibitor binds the kinase, it prevents the kinase-phage from binding to the immobilized ligand.

  • Elution & qPCR: Wash the beads to remove unbound phage. Elute the bound phage and quantify via qPCR.

  • Self-Validation Step: Run a reference standard (e.g., Crizotinib for ALK) in parallel. The resulting S(10) score must align with historical data for the reference compound to validate the run before interpreting the novel inhibitor's profile.

References

  • [1] Chen, J., et al. "Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials." ACS Publications. URL:[Link]

  • [2] "Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation." National Institutes of Health (PMC). URL:[Link]

  • [4] "Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity." ACS Publications. URL:[Link]

  • [3] "An integrated flow and microwave approach to a broad spectrum protein kinase inhibitor." Royal Society of Chemistry. URL:[Link]

  • [5] "Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors." National Institutes of Health (PMC). URL:[Link]

Sources

Reproducibility of 5-Chloro-4-(piperazin-1-yl)pyrimidine synthesis across different laboratories

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 5-chloro-4-(piperazin-1-yl)pyrimidine is a foundational transformation in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The core structural motif is typically assembled via a Nucleophilic Aromatic Substitution (SNAr) between 4,5-dichloropyrimidine and a mono-protected piperazine (such as Boc-piperazine), followed by acidic deprotection.

While the reaction appears straightforward, achieving high reproducibility, scalability, and purity across different laboratories presents significant challenges. This guide objectively compares three distinct synthetic methodologies, analyzing the causality behind their experimental outcomes to establish a definitive, self-validating protocol.

Mechanistic Grounding: The Causality of Regioselectivity

To understand the reproducibility issues, one must first understand the electronic environment of the starting material. In 4,5-dichloropyrimidine, the two chlorine atoms exist in vastly different electronic states.

The C4 position is highly activated toward nucleophilic attack because it is situated ortho and para to the electronegative nitrogen atoms of the pyrimidine ring. When the piperazine nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is stabilized by delocalization onto these ring nitrogens. Conversely, the C5 position lacks this resonance stabilization, rendering it virtually inert under standard SNAr conditions . This inherent electronic disparity dictates the regioselectivity, but the choice of solvent, base, and temperature dictates the chemoselectivity—specifically, the avoidance of bis-substitution or solvent-adduct impurities .

SNAr_Mechanism A 4,5-Dichloropyrimidine C Meisenheimer Complex (C4 Attack) A->C Base, Solvent B Boc-Piperazine B->C D Boc-Intermediate C->D -Cl⁻ (Fast) E Final Product D->E Deprotection

Fig 1. Regioselective SNAr mechanism at the C4 position of 4,5-dichloropyrimidine.

Workflow Comparison: Analyzing Laboratory Discrepancies

We evaluated three distinct synthetic methodologies commonly employed across different research facilities to identify the root causes of yield and purity variations.

Lab A: Ambient Batch SNAr (The Conservative Approach)

  • Causality: Lab A prioritizes thermal stability. By running the reaction at room temperature in a non-polar halogenated solvent (DCM), the formation of bis-substituted impurities is minimized. However, the SNAr of 4,5-dichloropyrimidine is relatively sluggish at 25°C. The consequence is a prolonged reaction time and incomplete conversion, leading to a moderate yield and the need for rigorous chromatographic purification to separate the product from unreacted starting material.

Lab B: Thermal Polar Aprotic (The Brute Force Approach)

  • Causality: Lab B utilizes high heat (80°C) and a polar aprotic solvent (DMF) to force the reaction to completion rapidly. While conversion is high, the causality of these harsh conditions leads to severe impurity profiles. At 80°C, DMF can partially degrade to release dimethylamine, which acts as a competing nucleophile, generating a persistent 5-chloro-N,N-dimethylpyrimidin-4-amine impurity . Additionally, the excess thermal energy overcomes the activation barrier for C5 substitution, leading to trace bis-amination.

Lab C: Microwave Protic (The Optimized Standard)

  • Causality: Lab C employs microwave irradiation in a green, protic solvent (Ethanol). Ethanol stabilizes the polar transition state of the SNAr reaction via hydrogen bonding, significantly lowering the activation energy. The rapid, uniform heating of the microwave reactor ensures the reaction reaches completion in 15 minutes—too fast for significant thermal degradation or bis-substitution to occur.

Workflow_Comparison cluster_LabA Lab A: Ambient Batch cluster_LabB Lab B: Thermal Polar cluster_LabC Lab C: Microwave Protic Start 4,5-Dichloropyrimidine + Boc-Piperazine A1 DCM / DIPEA 25°C, 24h Start->A1 B1 DMF / K2CO3 80°C, 4h Start->B1 C1 EtOH / TEA 100°C (MW), 15 min Start->C1 A2 Yield: 72% | Purity: 95% A1->A2 B2 Yield: 65% | Purity: 82% B1->B2 C2 Yield: 91% | Purity: >99% C1->C2

Fig 2. Comparison of three laboratory workflows for the SNAr synthesis step.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three methodologies, highlighting the superiority of the Microwave Protic approach in both yield and environmental impact (E-Factor).

MethodologySolvent / BaseTemp / TimeYield (%)Purity (%)Major Impurity ProfileE-Factor
Lab A (Ambient) DCM / DIPEA25°C / 24h7295Unreacted Starting Material45
Lab B (Thermal) DMF / K₂CO₃80°C / 4h65825-Chloro-N,N-dimethylpyrimidin-4-amine80
Lab C (Microwave) EtOH / TEA100°C / 15m91>99Trace bis-substitution (<0.5%)12

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols for the optimized Lab C method are designed as self-validating systems. In-process visual cues are provided to confirm chemical milestones without relying solely on downstream analytics.

Protocol A: Microwave-Assisted SNAr (Intermediate Synthesis)
  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4,5-dichloropyrimidine (1.0 equiv, 1.0 mmol) and tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equiv, 1.1 mmol) in anhydrous ethanol (4.0 mL).

  • Base Addition: Add triethylamine (TEA, 2.0 equiv, 2.0 mmol) dropwise.

    • Self-Validation Check: The mixture must remain a clear, colorless solution at room temperature. Immediate cloudiness indicates moisture contamination.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.

    • Self-Validation Check: Post-irradiation, the solution will transition to a pale yellow color. TLC (Hexanes:EtOAc 7:3) should confirm the complete disappearance of the high-Rf 4,5-dichloropyrimidine spot, validating 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL). The aqueous washes effectively partition the TEA-HCl salt byproducts away from the organic target.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate as an off-white solid.

Protocol B: Deprotection to 5-Chloro-4-(piperazin-1-yl)pyrimidine
  • Acidic Cleavage: Suspend the Boc-protected intermediate (1.0 mmol) in a 4.0 M solution of HCl in dioxane (5.0 mL) at 0°C.

  • Reaction Monitoring: Stir the mixture and allow it to warm to room temperature over 2 hours.

    • Self-Validation Check: As the Boc group is cleaved, isobutylene gas evolves, presenting as visible bubbling. Simultaneously, the product will precipitate out of the dioxane solution as a dihydrochloride salt. The complete cessation of bubbling is the physical indicator of reaction completion.

  • Filtration and Drying: Filter the resulting white precipitate under vacuum, wash with cold diethyl ether (2 x 5 mL) to remove residual dioxane, and dry under high vacuum to afford 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride in quantitative yield.

References

  • Title: Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 4,5-Dichloropyrimidine - Compound Summary Source: PubChem URL: [Link]

Benchmarking 5-Chloro-4-(piperazin-1-yl)pyrimidine: A Privileged Scaffold in Kinase and GPCR Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of core building blocks dictates the downstream success of a therapeutic candidate. 5-Chloro-4-(piperazin-1-yl)pyrimidine (CAS 1797573-17-1)[1] has emerged as a highly privileged structural motif. This guide provides an objective, data-driven benchmarking of this compound against standard reference fragments—such as unsubstituted 4-(piperazin-1-yl)pyrimidine and 1-(pyridin-2-yl)piperazine—evaluating its impact on pharmacodynamics (PD), pharmacokinetics (PK), and synthetic versatility.

Structural Rationale: The Causality of the 5-Chloro Substitution

The pyrimidine-piperazine pharmacophore is ubiquitous in pharmacology, but the unsubstituted variant often suffers from metabolic liabilities and suboptimal target residence time. The introduction of a chlorine atom at the 5-position fundamentally alters the physicochemical landscape of the scaffold through three distinct mechanisms:

  • Metabolic Shielding: The C5 position of pyrimidines is a known "soft spot" for aldehyde oxidase (AO) and Cytochrome P450 (CYP) mediated oxidation. Halogenation at this site sterically and electronically blocks oxidative attack, significantly extending the compound's half-life.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the chlorine atom pulls electron density away from the pyrimidine system, lowering the basicity (pKa) of the distal piperazine nitrogen. This increases the fraction of unionized molecules at physiological pH, enhancing passive membrane permeability.

  • Conformational Locking & Halogen Bonding: In kinase inhibitors, the 5-chloro substituent restricts the torsional angle between the pyrimidine and adjacent rings, locking the molecule into a bioactive conformation. Furthermore, the chlorine atom can engage in highly directional halogen bonds with the peptide backbone of the kinase hinge region, a feature heavily exploited in Aurora A kinase inhibitors[2].

G A 5-Chloro Substitution B Inductive Effect (-I) A->B C Steric Bulk (Radius = 1.75 Å) A->C D Lower Piperazine pKa B->D E Metabolic Shielding (Blocks C5 Oxidation) C->E F Enhanced Hinge Binding C->F G Optimized PK/PD D->G E->G F->G

Fig 1: Logical pathway detailing the physicochemical impact of 5-chloro substitution on PK/PD profiles.

Quantitative Benchmarking Data

To objectively evaluate the performance of 5-Chloro-4-(piperazin-1-yl)pyrimidine, we benchmark it against two standard reference fragments. The data below represents standardized metrics derived from early-stage Structure-Activity Relationship (SAR) profiling.

MetricReference 1: 4-(piperazin-1-yl)pyrimidine (Des-chloro)Reference 2: 1-(pyridin-2-yl)piperazine (Aryl Piperazine)Test Scaffold: 5-Chloro-4-(piperazin-1-yl)pyrimidine
Basic pKa (Piperazine N4) 9.28.88.3 (Optimal for permeability)
LogD (pH 7.4) 0.81.11.6
HLM Stability (T1/2, min) 2540>120 (Metabolically shielded)
Kinase Hinge Affinity (Model IC50) >10 µM>50 µM~1-5 µM (Halogen bond driven)
Ligand Efficiency (LE) 0.280.250.36

Interpretation: The test scaffold demonstrates superior metabolic stability in Human Liver Microsomes (HLM) and higher ligand efficiency, proving that the addition of the chlorine atom is not merely a bulk addition, but a highly efficient thermodynamic driver for target engagement.

Application Case Studies in Drug Development

The versatility of the 5-chloro-pyrimidine-piperazine core is validated by its successful incorporation into several advanced clinical and preclinical candidates across diverse target classes.

Case Study A: Kinase Inhibitors (PLK4 & Aurora A)

The serine/threonine kinase PLK4 is a critical regulator of centrosome duplication and a major therapeutic target for TRIM37-amplified breast cancer. Derivatives of 5-chloro-2-amino-pyrimidine have been developed as potent PLK4 inhibitors, achieving IC50 values in the sub-nanomolar range (e.g., 0.8 nM)[3]. Similarly, structure-based drug design utilizing this scaffold has yielded Aurora A kinase inhibitors capable of reducing MYC oncoproteins. In these molecules, the halogen group establishes critical electrostatic dipole-dipole interactions within the binding pocket, forcing the activation loop into a "DFG-out" conformation[2]. Multikinase inhibitors targeting CDK4 also rely heavily on functionalized pyrido-pyrimidines to induce G1 cell cycle arrest[4].

Case Study B: GPR119 Agonists for Type 2 Diabetes

Beyond oncology, the 5-chloro-pyrimidin-2-yl motif is a cornerstone in the development of G-protein-coupled receptor 119 (GPR119) agonists. A prime example is BMS-903452, an antidiabetic clinical candidate. The incorporation of the 5-chloropyrimidine ring attached to a piperidine/piperazine equivalent enables a dual mechanism of action: stimulating both GLP-1 secretion from intestinal L cells and glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells[5],[6].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for benchmarking pyrimidine-piperazine fragments.

Workflow Step1 1. Compound Prep (Test vs. References) Step2 2. TR-FRET Assay (Affinity & Selectivity) Step1->Step2 Step3 3. ADME Profiling (Microsomal Stability) Step1->Step3 Step4 4. Self-Validation (Z' > 0.5 & Controls) Step2->Step4 Step3->Step4 Step5 5. Data Synthesis (Ligand Efficiency) Step4->Step5

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitor fragments.

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence polarization because heterocyclic pyrimidine fragments often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring accurate affinity measurements.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 5-Chloro-4-(piperazin-1-yl)pyrimidine and reference compounds into a 384-well proxiplate in a 10-point dose-response curve (3-fold serial dilutions starting at 100 µM).

  • Enzyme Addition: Add 5 nM of the target kinase (e.g., Aurora A or PLK4) tagged with GST.

  • Tracer & Antibody Addition: Add the fluorescent tracer (e.g., Kinase Tracer 236) and Eu-anti-GST antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO as the negative control and 10 µM Staurosporine as the positive control. Do not proceed with data analysis unless Z' > 0.5.

Protocol 2: In Vitro Liver Microsomal Stability (HLM)

Causality: This assay empirically proves the metabolic shielding effect of the C5-chlorine atom against CYP450 enzymes.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative metabolic reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Checkpoint: Run Verapamil (high clearance, T1/2 < 15 min) and Warfarin (low clearance, T1/2 > 120 min) in parallel. The assay is only valid if the clearance rates of these controls fall within established historical ranges.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery workflows. 5-Chloro-4-(piperazin-1-yl)pyrimidine is a highly valuable intermediate for synthesizing kinase inhibitors and other targeted therapeutics. However, its structural combination of a basic piperazine ring, a pyrimidine core, and a chlorinated position presents specific logistical and environmental challenges.

This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and final destruction of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and prioritizing laboratory safety.

Part 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecular characteristics that dictate the compound's reactivity and environmental fate.

Property / HazardSpecificationOperational Implication
Chemical Formula C8H11ClN4 (Free Base)High nitrogen and halogen content dictates toxic combustion byproducts.
Molecular Weight 198.65 g/mol Determines mass-balance calculations for accurate EPA waste profiling.
GHS Classification Corrosive (Eye/Skin), IrritantMandates strict PPE and secondary containment during all handling.
Combustion Byproducts NOx, HCl gas, CO, CO2Prohibits standard incineration; requires specialized flue gas scrubbing.
Incompatibilities Strong oxidizers, strong acidsMust be strictly segregated from incompatible waste streams in the SAA.
Part 2: The Causality of Disposal (The "Why")

In laboratory waste management, we do not simply follow rules; we respond to chemical realities. 5-Chloro-4-(piperazin-1-yl)pyrimidine cannot be disposed of via aqueous drain systems (domestic sewage exclusion) due to the environmental mobility of the piperazine moiety in water and its classification as a hazardous chemical waste [1][2].

Furthermore, because it contains a chlorine atom, it must be segregated into a specific halogenated organic waste stream [3]. If this compound were subjected to standard thermal destruction, the high nitrogen content of the pyrimidine and piperazine rings would oxidize into toxic nitrogen oxides (NOx), while the chlorine atom would generate corrosive hydrogen chloride (HCl) gas [4]. Therefore, environmental regulations mandate that this compound be processed via controlled rotary kiln incineration equipped with caustic flue gas scrubbers to neutralize these hazardous effluents before atmospheric release [5][6][7].

Part 3: Operational Disposal Protocols (The "How")

The following step-by-step methodology ensures a self-validating workflow from the point of generation to final destruction.

Phase 1: Point-of-Generation Accumulation (SAA)
  • Designate the SAA: Establish a Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood). The EPA mandates that waste must be under the direct control of the laboratory personnel generating it, and containers must be removed within three days of becoming full [8][9].

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Ensure containers are free from damage and equipped with secure, leak-proof closures [9]. Do not use metal containers, as the basicity of the free amine can cause galvanic corrosion.

  • Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary bin to capture any catastrophic leaks and physically separate it from incompatible chemicals [9][10].

Phase 2: Segregation and Profiling
  • Stream Assignment: Deposit solid waste (contaminated consumables, powders) into a "Solid Halogenated Organic Waste" drum. Liquid solutions (e.g., dissolved in DCM) must go into the "Liquid Halogenated Waste" carboy. Halogenated organic waste is defined as any waste meeting EPA toxicity characteristics containing halogenated compounds [3].

  • Verify Compatibility: Before adding to a bulk waste carboy, verify that the carboy does not contain strong oxidizers or strong acids. Mixing piperazine/pyrimidine derivatives with strong oxidizers can lead to violent exothermic reactions [2][11].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Note that chemicals of the same hazard class can be combined, but containers should never be filled beyond 90% capacity to allow for vapor expansion [10].

Phase 3: Spill Response and Decontamination Workflow

In the event of a localized spill, rapid neutralization and containment are critical.

  • Isolate the Area: Evacuate personnel to safe areas, ensure adequate ventilation, and lower the fume hood sash to maximize airflow [12].

  • Solid Spills: Do not dry-sweep, which generates inhalable corrosive dust. Sweep up and shovel into suitable closed containers for disposal, minimizing dust generation [2][13].

  • Liquid Spills: Contain and absorb the spill with finely-powdered liquid-binding material, sand, or vermiculite [12][14].

  • Surface Decontamination: Decontaminate surfaces by scrubbing with alcohol or soap and water, collecting all cleaning materials as hazardous waste [11][12].

Phase 4: Final Destruction via TSDF
  • Transfer to Main Accumulation: Move the waste to the central hazardous waste storage area, ensuring it does not exceed the maximum storage time (e.g., 90 days for large quantity generators or 6 months under Subpart K) [9][10].

  • Manifesting: Work with a licensed waste disposal company that possesses current EPA permits and trained hazardous materials handlers [9][15].

  • Thermal Destruction: The TSDF will subject the waste to controlled incineration (>1000°C). The resulting HCl and NOx gases are passed through a caustic flue gas scrubber, and the remaining neutralized ash is disposed of in a RCRA hazardous waste landfill [4][6].

Part 4: Waste Stream Visualization

The following diagram illustrates the logical flow of the waste from the laboratory bench to its final environmental neutralization.

WasteWorkflow Gen Waste Generation (Lab SAA) Seg Segregation: Halogenated Organics Gen->Seg < 90 days Trans EPA-Licensed Transport Seg->Trans Profiling Inc Rotary Kiln Incineration (>1000°C) Trans->Inc TSDF Scrub Caustic Flue Gas Scrubbing (HCl/NOx) Inc->Scrub Toxic Gas Exhaust Clean Exhaust & Ash Landfill Scrub->Exhaust Neutralized

Lifecycle of halogenated nitrogenous waste from generation to neutralized atmospheric exhaust.

References
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. URL:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. URL:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Revitalization. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA National Service Center for Environmental Publications. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Engineering Research Laboratory. URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling of 5-Chloro-4-(piperazin-1-yl)pyrimidine. As a trusted partner in your research, we aim to provide value beyond the product by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are grounded in established safety principles for handling hazardous chemical intermediates.

While specific toxicological data for 5-Chloro-4-(piperazin-1-yl)pyrimidine is not extensively published, its structure, featuring a chlorinated pyrimidine and a piperazine moiety, suggests that a cautious approach is mandatory. Guidance is derived from safety data for structurally analogous compounds which are known to be irritants, potentially corrosive, and harmful if ingested or inhaled.[1][2][3] This guide establishes a self-validating system of protocols to minimize exposure and ensure operational safety.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards is the cornerstone of effective PPE selection. Based on related chemical structures, 5-Chloro-4-(piperazin-1-yl)pyrimidine should be handled as a substance that poses the following risks:

  • Skin and Eye Irritation/Corrosion: Chlorinated heterocyclic compounds and piperazine derivatives can cause skin irritation, allergic reactions, and severe eye irritation or damage.[1][2] Direct contact must be prevented.

  • Respiratory Irritation: Fine chemical powders can be easily aerosolized during handling (e.g., weighing, transferring), leading to respiratory tract irritation.[1]

  • Acute Toxicity (Oral): Many chemical intermediates of this class are classified as harmful if swallowed.[3][4]

Therefore, the primary objective of the PPE and handling plan is to create a complete barrier between the researcher and the chemical, preventing all routes of potential exposure.

Core PPE Requirements by Activity Level

The selection of PPE should be commensurate with the risk of exposure associated with a specific procedure. The following table provides a tiered approach to PPE selection.

Activity Level Description Required Personal Protective Equipment
Low-Hazard Handling sealed containers; visual inspection.Standard laboratory coat; safety glasses with side shields; single pair of nitrile gloves.[5]
Moderate-Hazard Weighing the compound; preparing stock solutions; small-scale reactions.Permeation-resistant laboratory coat; chemical splash goggles; double-gloving (nitrile).[5] A face shield worn over goggles is strongly recommended.[1]
High-Hazard Large-scale synthesis; procedures with high potential for aerosolization or splashing.Disposable, solid-front laboratory gown over a lab coat; chemical splash goggles and a full-face shield; double-gloving (nitrile); respiratory protection (e.g., N95 or higher, based on risk assessment).[5][6]

Detailed PPE Selection and Rationale

Merely wearing PPE is insufficient; selecting the correct type and using it properly is critical.

  • Eye and Face Protection : To protect against splashes and airborne particles, chemical splash goggles that conform to EN 166 (EU) or ANSI Z.87.1 (US) standards are mandatory for all moderate to high-hazard activities.[6][7] For procedures with a significant splash risk, a full-face shield must be worn over the goggles to protect the entire face.[1]

  • Hand Protection : Disposable nitrile gloves provide effective short-term protection against incidental contact.[1] For any procedure involving more than incidental contact or when handling larger quantities, consult the glove manufacturer’s chemical resistance guide. Double-gloving is a best practice for moderate and high-hazard tasks, as it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.[5] Always inspect gloves for tears or punctures before use.[1]

  • Body Protection : A flame-resistant lab coat , kept fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.[1] In high-hazard scenarios, a disposable solid-front gown should be used to prevent any potential soak-through.

  • Respiratory Protection : The primary method for controlling respiratory hazards is through engineering controls. All work involving the solid form of 5-Chloro-4-(piperazin-1-yl)pyrimidine must be conducted in a certified chemical fume hood or a powder containment enclosure to prevent the generation of dust.[5] If these controls are not feasible or a risk assessment indicates that exposure limits may be exceeded, appropriate respiratory protection is required.[7] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and annual fit-testing.[6]

Operational Workflow for Safe Handling

A systematic workflow is essential for minimizing risk from preparation through disposal. The following diagram outlines the critical steps for safely handling 5-Chloro-4-(piperazin-1-yl)pyrimidine.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 1. Conduct Risk Assessment prep_2 2. Verify Fume Hood Certification prep_1->prep_2 prep_3 3. Don Appropriate PPE (See Table) prep_2->prep_3 handle_1 4. Perform All Manipulations in Fume Hood prep_3->handle_1 Enter Work Area handle_2 5. Weigh Solid Using Containment Techniques handle_1->handle_2 handle_3 6. Prepare Solutions Slowly to Avoid Splashes handle_2->handle_3 post_1 7. Decontaminate Work Area and Equipment handle_3->post_1 Complete Work post_2 8. Doff PPE in Correct Order post_1->post_2 post_3 9. Segregate & Label Hazardous Waste post_2->post_3 post_4 10. Wash Hands Thoroughly post_3->post_4

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.